molecular formula C15H25NO2 B1151942 N-t-Boc-1-adamantylamine-d15

N-t-Boc-1-adamantylamine-d15

Cat. No.: B1151942
M. Wt: 266.46 g/mol
InChI Key: LSVGBVIPHLXQPG-IIFHOKBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-Boc-1-adamantylamine-d15, also known as this compound, is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 266.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

266.46 g/mol

IUPAC Name

tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate

InChI

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)/i4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D

InChI Key

LSVGBVIPHLXQPG-IIFHOKBMSA-N

Synonyms

N-t-Butoxycarbonyl-1-adamantylamine-d15;  N-t-Boc-1-aminoadamantane-d15; _x000B_Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Boc-1-adamantylamine-d15 is a deuterated analog of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of deuterated amantadine (B194251) and is primarily utilized as an internal standard for quantitative analysis in mass spectrometry-based assays. Its high isotopic purity and chemical similarity to its non-deuterated counterpart make it an invaluable tool in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications where precise quantification is paramount. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and its application in analytical methodologies.

Chemical Properties and Identification

N-tert-Butoxycarbonyl-1-adamantylamine-d15 is a saturated tricycle with a deuterated adamantane (B196018) core, protected at the amine group with a tert-butoxycarbonyl (Boc) group. The perdeuteration of the adamantane cage significantly increases its molecular weight compared to the unlabeled analog, which is the key feature for its use as an internal standard in mass spectrometry.

PropertyValueReference(s)
IUPAC Name tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate[1]
Synonyms This compound, N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15[1]
Chemical Formula C₁₅H₁₀D₁₅NO₂[1]
Molecular Weight 266.46 g/mol [1]
Unlabeled CAS Number 151476-40-3[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

Step 1: Perdeuteration of Adamantane

A common method for deuterating hydrocarbons is through hydrogen-deuterium (H/D) exchange catalysis.[2][3] This can be achieved using a strong acid catalyst in the presence of a deuterium (B1214612) source, such as deuterated sulfuric acid (D₂SO₄) or by using a metal catalyst like platinum.

  • Materials: Adamantane, Deuterium oxide (D₂O), Platinum(IV) oxide (PtO₂).

  • Procedure:

    • In a high-pressure reactor, combine adamantane with a catalytic amount of PtO₂.

    • Add a significant excess of D₂O to the reactor.

    • Seal the reactor and heat to a temperature of 150-200°C for 24-48 hours. The high temperature and pressure facilitate the H/D exchange on the adamantane skeleton.

    • After cooling, the deuterated adamantane can be extracted with a non-polar solvent like cyclohexane.

    • The solvent is then evaporated to yield adamantane-d16 (B121117). The isotopic purity should be confirmed by mass spectrometry.[4]

Step 2: Bromination of Deuterated Adamantane

The perdeuterated adamantane can be functionalized at the bridgehead position via bromination.

  • Materials: Adamantane-d16, Bromine (Br₂).

  • Procedure:

    • To a solution of adamantane-d16 in a suitable solvent (e.g., carbon tetrachloride), add an equimolar amount of bromine.

    • The reaction can be initiated by refluxing the mixture or by photochemical means.

    • The reaction progress can be monitored by GC-MS.

    • Upon completion, the excess bromine and solvent are removed under reduced pressure to yield 1-bromoadamantane-d15.

Step 3: Formation of N-(1-adamantyl-d15)acetamide

The bromo-derivative can be converted to the acetamide (B32628) via a Ritter-type reaction.[5]

  • Materials: 1-bromoadamantane-d15, Acetonitrile (B52724), Sulfuric acid.

  • Procedure:

    • Dissolve 1-bromoadamantane-d15 in an excess of acetonitrile.

    • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

    • Allow the reaction to stir at room temperature until completion.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the N-(1-adamantyl-d15)acetamide.

    • Filter and dry the solid product.

Step 4: Hydrolysis to 1-Aminoadamantane-d15

The acetamide is then hydrolyzed to the free amine.

  • Materials: N-(1-adamantyl-d15)acetamide, Sodium hydroxide (B78521), Ethanol.

  • Procedure:

    • Reflux the acetamide in a solution of sodium hydroxide in aqueous ethanol.

    • After the reaction is complete, cool the mixture and extract the 1-aminoadamantane-d15 with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer and evaporate the solvent.

Step 5: Boc Protection

The final step is the protection of the amine group with a tert-butoxycarbonyl group.

  • Materials: 1-aminoadamantane-d15, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine, Dichloromethane (B109758).

  • Procedure:

    • Dissolve 1-aminoadamantane-d15 in dichloromethane and add triethylamine.

    • Add a solution of Boc₂O in dichloromethane dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer and evaporate the solvent.

    • The crude product can be purified by column chromatography to yield this compound.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (266.46 m/z). The fragmentation pattern will be characteristic of the adamantane cage and the Boc-protecting group. The isotopic purity can be determined by comparing the intensity of the desired mass peak with that of the unlabeled and partially labeled species.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum will show a significant reduction or absence of signals corresponding to the adamantane protons, while the signals for the t-butyl group of the Boc protector will be present. The ¹³C NMR spectrum will show the characteristic signals for the adamantane cage and the Boc group, with potential splitting of the carbon signals due to coupling with deuterium.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the chemical purity of the compound. A single major peak should be observed under appropriate chromatographic conditions.

Applications in Drug Development

The primary application of this compound is as a precursor for the synthesis of deuterated amantadine, which is used as an internal standard in bioanalytical methods.[8]

Internal Standard in LC-MS/MS Analysis

Deuterated internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte of interest. They co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction of analytical variability.[9][10]

Experimental Protocol: Quantification of Amantadine in Human Plasma [9][11]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add 20 µL of the internal standard working solution (containing deuterated amantadine, synthesized from this compound).

    • Vortex the sample.

    • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) and then water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution and then methanol.

    • Elute the analyte and internal standard with a basic methanolic solution.

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor to product ion transitions for both amantadine and its deuterated internal standard. For example, for amantadine m/z 152.1 → 135.1 and for a d6-amantadine internal standard m/z 158.0 → 141.1.[11]

ParameterTypical Value
LC Column C18 (e.g., 150 mm × 4.6 mm, 4 µm)
Mobile Phase Acetonitrile and 10 mM ammonium formate (B1220265) (pH 3.0) (80:20, v/v)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive
Amantadine Transition m/z 152.1 → 135.1
Deuterated IS Transition Varies with deuteration level (e.g., d15-Amantadine: m/z 167.0 → 150.3)[6]

Visualizations

Logical Relationship: Role as an Intermediate

G A Adamantane-d16 B 1-Bromoadamantane-d15 A->B Bromination C 1-Aminoadamantane-d15 B->C Ritter Reaction & Hydrolysis D This compound C->D Boc Protection E Amantadine-d15 (Deuterated Internal Standard) D->E Deprotection G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Deuterated Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

References

N-t-Boc-1-adamantylamine-d15 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of N-t-Boc-1-adamantylamine-d15, a deuterated derivative of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of labeled drug molecules, particularly Amantadine-d15, for use in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a white solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized below. Due to the limited availability of specific experimental data for the deuterated form, properties of the non-deuterated analogue (N-t-Boc-1-adamantylamine) are also provided for comparative purposes where applicable.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate[3]
Molecular Formula C₁₅H₁₀D₁₅NO₂[4][5]
Molecular Weight 266.46 g/mol [3][4][5]
Exact Mass 266.282680229 Da[3]
CAS Number Not available for deuterated form. 151476-40-3 for unlabelled.[4][6]
Synonyms N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15, Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester[1][3]

Table 2: Physical Properties

PropertyValueSource & Notes
Appearance White Solid[1][2]
Melting Point 110-115 °C (for non-deuterated N-t-Boc-1-adamantylamine)[7] The melting point of the d15 (B612444) isotopologue is expected to be very similar.
Boiling Point Data not available
Solubility Data not available for this compound. The parent compound, 1-adamantylamine, is soluble in polar solvents like methanol (B129727) and water, and insoluble in non-polar solvents such as hexane.[8] The Boc-protected derivative is expected to be more soluble in non-polar organic solvents.

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis (N-Boc protection) and a key chemical reaction (deprotection) of this compound.

Synthesis of this compound (N-Boc Protection)

This protocol describes a general method for the N-tert-butoxycarbonylation of 1-adamantylamine-d15.

Materials:

  • 1-adamantylamine-d15

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water-acetone mixture)

  • Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve 1-adamantylamine-d15 (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents). If a base is used, it can be added at this stage.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of the starting amine), the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield 1-adamantylamine-d15, a precursor for labeled Amantadine.

Materials:

  • This compound

  • Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in 1,4-dioxane)

  • Organic solvent (e.g., Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in an organic solvent such as DCM.

  • Add the acidic solution (e.g., a 25% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane) to the reaction mixture.

  • Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-adamantylamine-d15.

Visualized Workflows and Relationships

The following diagrams illustrate the key chemical transformations involving this compound.

Synthesis_of_NtBoc1adamantylamined15 cluster_reactants Reactants cluster_process Process cluster_products Product Amine 1-Adamantylamine-d15 Reaction N-Boc Protection Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction ProtectedAmine This compound Reaction->ProtectedAmine Solvent (e.g., THF) Room Temperature

Caption: Synthesis of this compound.

Deprotection_of_NtBoc1adamantylamined15 cluster_starting_material Starting Material cluster_process Process cluster_products Products ProtectedAmine This compound Reaction Acidic Deprotection ProtectedAmine->Reaction Acid (e.g., TFA or HCl) Solvent (e.g., DCM) DeprotectedAmine 1-Adamantylamine-d15 Reaction->DeprotectedAmine Byproducts CO₂ + Isobutylene Reaction->Byproducts

Caption: Deprotection of this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of N-t-Boc-1-adamantylamine-d15, a deuterated analog of a key synthetic building block.

This document outlines the methodologies for determining isotopic enrichment and provides a framework for presenting quantitative data. It also includes detailed, representative experimental protocols and visual workflows to illustrate the key processes involved in ensuring the quality of this isotopically labeled compound.

The Significance of Isotopic Purity

In drug discovery and development, deuterium-labeled compounds are increasingly utilized to modulate metabolic pathways and enhance pharmacokinetic profiles. The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, slowing down metabolic processes at that position. The efficacy and safety of such deuterated drugs are directly linked to the isotopic purity of the molecule. Therefore, rigorous analytical characterization is not just a quality control measure but a critical component of the research and development process.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The data below is presented as a representative example to illustrate how the isotopic distribution of this compound would be characterized.

Table 1: Representative Isotopic Purity Data for this compound

IsotopologueMass (Da)Relative Abundance (%)
d15 (B612444)266.2898.5
d14265.271.2
d13264.270.2
d12263.26<0.1
Isotopic Purity (d15) ≥98%

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves the deuteration of adamantane (B196018) followed by functionalization and protection.

Materials:

  • Adamantane-d16

  • Bromine

  • Tert-butanol

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydroxide

  • Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Bromination of Adamantane-d16: Adamantane-d16 is brominated using a suitable brominating agent (e.g., bromine with a Lewis acid catalyst) to yield 1-bromoadamantane-d15.

  • Aminimination: The resulting 1-bromoadamantane-d15 is subjected to a Ritter-type reaction with a nitrogen source in the presence of an acid catalyst to produce 1-aminoadamantane-d15.

  • Boc Protection: 1-aminoadamantane-d15 is dissolved in dichloromethane. Triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dichloromethane. The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion and Ionization: The sample solution is directly infused into the ESI source. The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve stable ionization and maximal signal intensity for the protonated molecule [M+H]⁺.

  • Mass Spectral Acquisition: Data is acquired in positive ion mode over a mass range that encompasses the expected isotopologues (e.g., m/z 250-280). A high resolution (e.g., >60,000) is used to resolve the isotopic peaks.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the d15 isotopologue compared to the less deuterated species (d14, d13, etc.). The isotopic purity is calculated based on the relative peak intensities.

Structural Confirmation and Deuterium Incorporation by NMR Spectroscopy

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the adamantane protons confirms a high level of deuteration. Residual proton signals can be integrated to quantify the degree of deuterium incorporation at specific positions.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired. The chemical shifts of the carbon atoms in the adamantane cage will be slightly altered due to the deuterium substitution, and the signals will appear as multiplets due to C-D coupling.

  • ²H NMR Spectroscopy: A deuterium NMR spectrum provides direct evidence of the presence and location of deuterium atoms in the molecule.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Adamantane_d16 Adamantane-d16 Bromination Bromination Adamantane_d16->Bromination Br₂ Amination Amination Bromination->Amination Nitrogen Source Boc_Protection Boc Protection Amination->Boc_Protection (Boc)₂O Purification Purification Boc_Protection->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_analysis Analytical Workflow for Isotopic Purity Sample This compound Sample HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ²H) Sample->NMR Data_Analysis_MS Isotopologue Distribution Analysis HRMS->Data_Analysis_MS Data_Analysis_NMR Structural Confirmation & Deuterium Incorporation NMR->Data_Analysis_NMR Report Isotopic Purity Report Data_Analysis_MS->Report Data_Analysis_NMR->Report

Caption: Analytical workflow for purity determination.

Conclusion

The determination of isotopic purity for compounds like this compound is a multi-faceted process requiring careful synthesis and rigorous analytical characterization. By employing techniques such as HRMS and NMR spectroscopy, researchers can confidently ascertain the isotopic enrichment and structural integrity of their deuterated molecules. This ensures the reliability of their experimental data and contributes to the successful development of novel deuterated therapeutics.

N-t-Boc-1-adamantylamine-d15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-t-Boc-1-adamantylamine-d15. This deuterated stable isotope-labeled compound is a crucial tool in modern analytical and pharmaceutical research, primarily utilized as an internal standard for the quantification of amantadine (B194251) and related compounds.

Core Compound Data

This compound is a deuterated analog of N-t-Boc-1-adamantylamine. The incorporation of fifteen deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound is 151476-40-3[1][2].

PropertyValue
Chemical Name N-tert-butoxycarbonyl-1-adamantylamine-d15
Synonyms N-t-Boc-1-aminoadamantane-d15, Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester
Molecular Formula C₁₅H₁₀D₁₅NO₂[3]
Molecular Weight ~266.46 g/mol [3]
Appearance White Solid[3]
Primary Application Intermediate for the preparation of isotope-labeled Amantadine; Internal standard for quantitative analysis[3].
Storage 2-8°C Refrigerator[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key stages: the deuteration of the adamantane (B196018) core and the subsequent N-Boc protection of the amino group.

1. Synthesis of 1-Adamantylamine-d15: The synthesis of deuterated adamantane derivatives can be achieved through various methods, often involving acid-catalyzed rearrangements of polycyclic precursors in the presence of a deuterium source, such as deuterated sulfuric acid.

2. N-Boc Protection of 1-Adamantylamine-d15: The protection of the primary amine is a standard procedure in organic synthesis. A general and efficient method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Protocol for N-Boc Protection:

  • Materials: 1-Adamantylamine-d15, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane, methanol, or a water-acetone mixture), and a base (optional, e.g., triethylamine, if starting from an amine salt).

  • Procedure:

    • Dissolve 1-Adamantylamine-d15 in the chosen solvent. If starting with an amine salt, a preliminary free-basing step by passing the dissolved salt over a solid-supported base may be necessary[4].

    • Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature[4][5].

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed[5].

    • Upon completion, the reaction mixture is worked up to remove excess Boc₂O and byproducts. This can involve purification using a polymer-supported trisamine resin or standard column chromatography on silica (B1680970) gel[4][5].

    • The solvent is removed under reduced pressure to yield the this compound product, which is typically a white solid.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized compound are confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence of the non-deuterated protons (e.g., on the Boc group) and to verify the absence of residual protons on the adamantane cage, thus confirming high isotopic enrichment.

    • ²H NMR: Directly observes the deuterium signals, providing information on the positions and extent of deuteration[6]. This technique is particularly useful for highly deuterated compounds where proton signals are very weak[6].

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to determine the molecular weight of the compound, confirming the incorporation of 15 deuterium atoms. They are also crucial for assessing the isotopic purity of the material[7].

Application as an Internal Standard in LC-MS/MS Analysis of Amantadine

This compound serves as a precursor to amantadine-d15, which is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of amantadine in biological matrices like human plasma. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision[8][9].

Experimental Workflow for Amantadine Quantification:

  • Sample Preparation:

    • A known amount of the internal standard, amantadine-d15 (derived from this compound by deprotection), is spiked into the plasma samples, calibration standards, and quality control samples.

    • Proteins are precipitated from the plasma using a solvent like acetonitrile[10].

    • The samples are centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis:

    • The prepared samples are injected into an LC-MS/MS system.

    • Amantadine and amantadine-d15 are separated from other matrix components on a C18 analytical column using an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and acetonitrile[10].

    • The mass spectrometer is operated in the positive ion mode, and quantification is achieved using Multiple Reaction Monitoring (MRM) or MS3. Specific precursor-to-product ion transitions are monitored for both amantadine and amantadine-d15[10]. For example, for amantadine, the transition could be m/z 152.2 → 135.3 → 107.4, and for amantadine-d15, it could be m/z 167.0 → 150.3 → 118.1[10].

  • Data Analysis:

    • The peak areas for both the analyte (amantadine) and the internal standard (amantadine-d15) are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • The concentration of amantadine in the unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Amantadine-d15 (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM/MS3) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Amantadine Concentration calibration->quantification

Caption: LC-MS/MS workflow for amantadine quantification.

synthesis_pathway cluster_synthesis Synthesis cluster_application Application start Adamantane Precursor deuteration Deuteration start->deuteration D₂SO₄ amine_d15 1-Adamantylamine-d15 deuteration->amine_d15 boc_protection N-Boc Protection amine_d15->boc_protection Boc₂O final_product This compound boc_protection->final_product deprotection Deprotection final_product->deprotection Acidic Conditions final_product->deprotection is Amantadine-d15 (Internal Standard) deprotection->is

Caption: Synthesis and application pathway.

References

An In-depth Technical Guide to the Mass Spectrum Analysis of N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected mass spectrum of N-t-Boc-1-adamantylamine-d15, a deuterated isotopologue of a common synthetic intermediate. The analysis is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Introduction

This compound is the deuterium-labeled version of N-t-Boc-1-adamantylamine, where the 15 hydrogens on the adamantane (B196018) cage have been replaced by deuterium. This isotopic labeling is useful for a variety of applications, including as an internal standard for quantitative mass spectrometry assays or as a tracer in metabolic studies.[1][2] Understanding its fragmentation pattern is critical for accurate identification and quantification.

The molecular structure consists of two key moieties: the bulky, rigid adamantane cage and the sterically hindered tert-butoxycarbonyl (Boc) protecting group. The mass spectral fragmentation is therefore predicted to be a composite of the characteristic fragmentation pathways of both 1-substituted adamantanes and N-Boc protected amines.

Molecular Information:

  • Chemical Formula: C₁₅H₁₀D₁₅NO₂

  • Monoisotopic Mass: 266.28 g/mol [3]

  • Average Molecular Weight: 266.46 g/mol [3][4][5]

Proposed Experimental Protocol

To obtain a mass spectrum of this compound, a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source would be a suitable instrument. ESI is a soft ionization technique that is generally preferred for molecules that may be thermally labile, such as those containing a Boc-protecting group, to maximize the abundance of the molecular ion.[6]

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure proper elution and separation.

    • Flow Rate: 0.2 - 0.4 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS system.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Scan Range: m/z 50 - 500.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both low-energy and high-energy fragments.

It is important to note that the Boc group can be susceptible to in-source fragmentation.[6][7] Lowering the fragmentor or cone voltage can help minimize this effect and preserve the molecular ion.

Predicted Mass Spectrum Data and Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]⁺ is expected to follow pathways characteristic of both the adamantane core and the Boc group. The adamantane structure is known to produce a highly stable tertiary carbocation at the 1-position upon fragmentation.[8] The Boc group typically undergoes fragmentation through the loss of neutral molecules like isobutylene (B52900) or t-butanol.[9][10]

The primary fragmentation events are hypothesized to be:

  • Loss of Isobutylene: A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate.

  • Loss of Isobutylene and Carbon Dioxide: Subsequent loss of CO₂ from the carbamic acid.

  • Loss of the entire Boc Group: Cleavage of the N-C bond to yield the deuterated adamantylaminium ion.

  • Formation of the Deuterated Adamantyl Cation: Cleavage of the C-N bond, resulting in the highly stable d15-adamantyl cation. This is often a major fragment in the spectra of 1-substituted adamantanes.[8][11]

The following workflow illustrates the logical steps in the analysis process.

G cluster_prep Sample Preparation & Introduction cluster_analysis Mass Spectrometry Analysis cluster_output Data Interpretation A Prepare Solution (1-10 µg/mL) B Inject into LC System A->B C Electrospray Ionization (ESI+) Formation of [M+H]⁺ B->C D Mass Analyzer (Q-TOF/Orbitrap) Full Scan MS C->D E Collision Cell (CID) MS/MS Fragmentation D->E F Data Acquisition & Processing E->F G Identify Molecular Ion [C₁₅H₁₀D₁₅NO₂ + H]⁺ F->G H Elucidate Fragmentation Pathways G->H I Generate Spectrum & Data Table H->I

Caption: Experimental and data analysis workflow. (Within 100 characters)

The table below summarizes the expected major ions, their calculated monoisotopic masses, and the corresponding neutral loss from the protonated molecular ion ([M+H]⁺, m/z 267.29).

Predicted Ion StructureFormula of IonCalculated m/zNeutral LossDescription of Fragmentation
Protonated Molecular Ion[C₁₅H₁₀D₁₅NO₂ + H]⁺267.29-Parent Ion
[M+H - C₄H₈]⁺[C₁₁H₂D₁₅NO₂ + H]⁺211.23C₄H₈ (56.06 Da)Loss of isobutylene from Boc group
[M+H - C₅H₈O₂]⁺[C₁₀D₁₅N + H]⁺167.22C₅H₈O₂ (100.05 Da)Loss of entire Boc group (as isobutylene + CO₂)
[C₁₀D₁₅]⁺[C₁₀D₁₅]⁺150.21C₅H₁₁NO₂ (117.08 Da)Formation of d15-adamantyl cation

Note: The calculated m/z values are for the monoisotopic peaks.

Visualization of Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential dissociation events originating from the protonated molecular ion. The formation of the deuterated adamantyl cation is expected to be a dominant pathway due to the high stability of the resulting tertiary carbocation.

G M [M+H]⁺ m/z = 267.29 (C₁₅H₁₁D₁₅NO₂)⁺ F1 [M+H - C₄H₈]⁺ m/z = 211.23 M->F1 - C₄H₈ (Isobutylene) F3 [C₁₀D₁₅]⁺ m/z = 150.21 (d15-Adamantyl Cation) M->F3 - C₅H₁₁NO₂ (Boc-NH₂) F2 [M+H - C₅H₈O₂]⁺ m/z = 167.22 (d15-Adamantylaminium) F1->F2 - CO₂

Caption: Predicted fragmentation of [this compound+H]⁺. (Within 100 characters)

This technical guide outlines the theoretical mass spectrometric behavior of this compound. The provided experimental protocol, data table, and fragmentation diagram serve as a comprehensive resource for researchers working with this and structurally related molecules. Experimental results may vary based on instrumentation and specific analytical conditions.

References

The Lipophilic Bullet, Sharpened: A Technical Guide to Deuterated Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid, cage-like hydrocarbon, has carved a significant niche in medicinal chemistry and materials science. Its unique lipophilicity and structural stability have made it a valuable pharmacophore, often referred to as a "lipophilic bullet," capable of enhancing the therapeutic properties of various drugs.[1] The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers a subtle yet powerful modification to this versatile scaffold. This technical guide provides an in-depth exploration of the physical and chemical characteristics of deuterated adamantane, with a focus on adamantane-d16 (B121117). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a conceptual framework for its application. Deuterated adamantane is frequently used as a tracer or an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[2]

Physical and Chemical Characteristics

The defining feature of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can lead to a slower rate of bond cleavage. This has profound implications in drug development, potentially improving a drug's metabolic stability and pharmacokinetic profile. While comprehensive experimental data for all physical properties of adamantane-d16 is not always available, the properties of non-deuterated adamantane provide a reliable baseline for understanding its behavior.

Table 1: General and Physical Properties of Adamantane and Adamantane-d16
PropertyAdamantane (C10H16)Adamantane-d16 (C10D16)Reference
Molecular Formula C10H16C10D16[1][2]
Molar Mass 136.24 g/mol 152.33 g/mol [1][2]
Appearance White to off-white crystalline solid with a camphor-like odor.[1]White to off-white solid.[2]
Melting Point 270 °C (sublimes)209-212 °C (sublimes)[1]
Density 1.07 g/cm³ (at 25 °C)Not explicitly available (expected to be slightly higher than adamantane)[1]
Solubility Practically insoluble in water; soluble in nonpolar organic solvents like hydrocarbons.[1]Expected to have similar solubility to adamantane.
Isotopic Purity N/A≥98 atom % D-
Table 2: Thermodynamic Properties of Adamantane
PropertyValueUnitsReference
Enthalpy of Sublimation (ΔsubH°) 59 ± 4kJ/mol[3]
Solid Phase Heat Capacity (Cp,solid) 189.74 (at 298.15 K)J/mol·K[3]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -6163.5 ± 2.1kJ/mol[3]

Spectroscopic and Structural Characterization

The rigid, highly symmetrical structure of adamantane gives rise to distinct spectroscopic signatures. Deuteration introduces subtle but measurable shifts in these spectra, which can be used for identification and quantitative analysis.

Crystal Structure

Adamantane crystallizes in a face-centered cubic structure at ambient conditions, with the space group Fm3m.[1] The carbon-carbon bond lengths are approximately 1.54 Å, and the carbon-hydrogen distances are about 1.112 Å.[1] Upon cooling to 208 K or under pressure, it undergoes a phase transition to an ordered tetragonal phase.[4] While specific crystallographic data for adamantane-d16 is not widely published, it is expected to adopt a similar crystal structure.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of adamantane have been studied both experimentally and theoretically.[5] The deuterated form, adamantane-d16, exhibits shifts in its vibrational frequencies due to the increased mass of deuterium. These shifts can be predicted and are a key characteristic for confirming deuteration.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the ¹H NMR spectrum of adamantane is simple. In deuterated adamantane, the absence of proton signals and the presence of deuterium signals (if observed on a deuterium-capable spectrometer) are definitive indicators of deuteration. ¹³C NMR is also a powerful tool for structural confirmation.

Mass Spectrometry

Electron ionization (EI) mass spectrometry of adamantane results in a characteristic fragmentation pattern.[6][7] The molecular ion (M+) peak for adamantane-d16 will be observed at m/z = 152, a clear shift from the m/z = 136 for adamantane. The fragmentation pattern of adamantane-d16 is expected to be similar to that of adamantane, with fragments showing a corresponding mass shift due to the presence of deuterium.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and application of deuterated adamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantane compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

    • Transfer the solution to a standard 5 mm NMR tube.

    • For quantitative measurements, a known amount of an internal standard can be added.

  • Instrument Setup and Data Acquisition:

    • The following steps are based on a standard modern NMR spectrometer.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups and confirm the vibrational characteristics of the molecule.

Methodology (Thin Solid Film): [10]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[10]

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[10]

    • Using a pipette, apply a drop of the solution to the center of the salt plate.[10]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Process the spectrum by subtracting the background.

Raman Spectroscopy

Objective: To obtain a Raman spectrum, which is complementary to the IR spectrum and provides information about the vibrational modes of the molecule.

Methodology: [11][12]

  • Sample Preparation:

    • Place a small amount of the crystalline solid sample into a sample holder, such as a glass capillary tube or a well on a microscope slide.

  • Instrument Setup and Data Acquisition:

    • Position the sample at the focal point of the laser beam.[11]

    • Select the appropriate laser excitation wavelength and power.

    • Align the collection optics to maximize the Raman signal.

    • Acquire the Raman spectrum over the desired spectral range. The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).[12]

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology: [6][13]

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[13]

  • Ionization and Analysis:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

The Kinetic Isotope Effect and its Application in Drug Development

The primary rationale for employing deuterated compounds in drug development is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the metabolic process.

KIE_Concept cluster_0 Non-Deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism Parent_Drug_H Parent Drug (with C-H bond) Metabolism_H Metabolism (C-H bond cleavage) Parent_Drug_H->Metabolism_H Fast Metabolite_H Metabolite Metabolism_H->Metabolite_H Parent_Drug_D Deuterated Drug (with C-D bond) Metabolism_D Metabolism (C-D bond cleavage) Parent_Drug_D->Metabolism_D Slow (due to KIE) Metabolite_D Metabolite Metabolism_D->Metabolite_D

Caption: The Kinetic Isotope Effect (KIE) in Drug Metabolism.

Experimental Workflow for Assessing Metabolic Stability

The following workflow outlines the key steps in evaluating the metabolic stability of a deuterated drug candidate.

Metabolic_Stability_Workflow

Caption: Workflow for Assessing the Metabolic Stability of a Deuterated Compound.

Protocol for In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine if a deuterated compound inhibits major CYP450 enzymes, which is crucial for assessing potential drug-drug interactions.

Methodology: [14][15]

  • Preparation:

    • Prepare stock solutions of the deuterated test compound, a known inhibitor for each CYP isoform (positive control), and isoform-specific substrates in a suitable solvent (e.g., DMSO).

    • Use human liver microsomes (HLM) as the enzyme source.

  • Incubation:

    • In a 96-well plate, combine the HLM, a NADPH-regenerating system, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the compound to interact with the enzymes.

    • Initiate the metabolic reaction by adding the isoform-specific substrate.

  • Reaction Termination and Analysis:

    • Stop the reaction at a specific time point by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.[14]

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[14]

Conclusion

Deuterated adamantane represents a refined tool in the arsenal (B13267) of medicinal chemists and drug developers. Its physical and chemical properties, largely mirroring those of its non-deuterated counterpart but with the critical advantage of the kinetic isotope effect, make it a subject of significant interest. This guide has provided a foundational understanding of these characteristics, along with practical experimental protocols and a conceptual framework for its application in leveraging metabolic stability. As the pursuit of safer and more effective therapeutics continues, the strategic use of deuteration on robust scaffolds like adamantane will undoubtedly play an increasingly important role.

References

Methodological & Application

Application Notes and Protocols for the Use of Deuterated Adamantane Derivatives as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of N-t-Boc-1-adamantylamine-d15 as an Internal Standard

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the utilization of deuterated adamantane (B196018) derivatives, specifically focusing on the application of Amantadine-d15 (derived from this compound) as an internal standard for the quantitative analysis of the antiviral and antiparkinsonian drug, Amantadine (B194251), in biological matrices. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification in bioanalytical methods by correcting for matrix effects and variability in sample processing and instrument response.[1][2][3]

The protocols described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in pharmaceutical research and clinical diagnostics.

Principle and Application

This compound serves as a precursor or a stable isotope-labeled analogue for Amantadine. In bioanalytical applications, Amantadine-d15 is the commonly used internal standard for the quantification of Amantadine.[4][5][6][7][8] The underlying principle is that a known concentration of the deuterated internal standard is added to the biological sample at the beginning of the sample preparation process.[9] As the internal standard is chemically identical to the analyte (Amantadine), it co-elutes and experiences similar ionization and fragmentation in the mass spectrometer. Any loss of analyte during sample extraction and analysis will be mirrored by a proportional loss of the internal standard, thus ensuring accurate quantification.

This method is particularly valuable for:

  • Pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1]

  • Therapeutic drug monitoring (TDM).[6]

  • Bioequivalence studies.[10]

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Amantadine in human plasma using Amantadine-d15 as an internal standard.

Materials and Reagents
  • Amantadine reference standard

  • Amantadine-d15 internal standard (derived from this compound)

  • HPLC grade methanol

  • HPLC grade acetonitrile (B52724)

  • Formic acid

  • Ammonium formate (B1220265)

  • Human plasma (K2EDTA)

  • Purified water (18.2 MΩ·cm)

Stock and Working Solutions Preparation
  • Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Amantadine in 1 mL of a methanol:water (50:50, v/v) mixture.

  • Amantadine-d15 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Amantadine-d15 in 1 mL of methanol.

  • Amantadine Working Solutions: Prepare serial dilutions of the Amantadine stock solution in blank plasma to create calibration standards at final concentrations ranging from 15 ng/mL to 2000 ng/mL (e.g., 15, 50, 100, 300, 500, 700, 1000, 1500, 2000 ng/mL).[4][6]

  • Internal Standard Working Solution (400 ng/mL): Dilute the Amantadine-d15 stock solution with a methanol:water (50:50, v/v) mixture to a final concentration of 400 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 150, 600, and 1200 ng/mL).[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and high-throughput method for extracting Amantadine and the internal standard from plasma samples.[4][8]

  • To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample (calibrator, QC, or unknown).[4]

  • Add a specified volume of the internal standard working solution.

  • Add 250 µL of acetonitrile (as the precipitating agent).[6]

  • Vortex the mixture for 90 seconds.[11]

  • Centrifuge the tubes at approximately 16,100 rcf for 15 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

Liquid Chromatography (LC) Conditions

ParameterValue
Column Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)[4] or equivalent
Mobile Phase A 5 mM Ammonium formate in Water[4] or 0.1% Formic acid in Water[6]
Mobile Phase B Acetonitrile[4][6]
Flow Rate 0.8 mL/min[6]
Injection Volume 2-25 µL[11][12]
Column Temperature 50°C[11]
Run Time 3 - 5.3 minutes[4][6]

Gradient Elution Program [4]

Time (min)% Mobile Phase B
0.015
1.635
1.7100
3.7100
3.815
5.315

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Ionspray Voltage 5000 V[4]
Source Temperature 600 °C[4]
Nebulizing Gas 65 psi[4]
Drying Gas 55 psi[4]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amantadine152.0 - 152.2[4][6]135.1 - 135.3[4][6]
Amantadine-d15 (IS)167.0 - 167.2[4][6]150.1 - 150.3[4][6]

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Amantadine using Amantadine-d15 as an internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range 15 - 2000 ng/mL[4]
Correlation Coefficient (r²) > 0.99[12]
Lower Limit of Quantification (LLOQ) 15 ng/mL[4]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low (e.g., 45 ng/mL)< 6%[12]< 8%[12]99 - 101%[12]
Medium (e.g., 450 ng/mL)< 6%[12]< 8%[12]99 - 101%[12]
High (e.g., 1500 ng/mL)< 6%[12]< 8%[12]99 - 101%[12]

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Amantadine99 - 101%[12]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (20 µL) add_is Add Amantadine-d15 Internal Standard plasma_sample->add_is add_acn Add Acetonitrile (250 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (90s) add_acn->vortex centrifuge Centrifuge (16,100 rcf, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Amantadine / Amantadine-d15) peak_integration->ratio_calc quantification Quantify Amantadine Concentration (Using Calibration Curve) ratio_calc->quantification

References

Application Note: High-Throughput Quantification of N-t-Boc-1-adamantylamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-t-Boc-1-adamantylamine in human plasma. To ensure the highest degree of accuracy and precision, N-t-Boc-1-adamantylamine-d15 is employed as a stable isotope-labeled internal standard (SIL-IS). This method is particularly suited for pharmacokinetic studies in drug development and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

N-t-Boc-1-adamantylamine is a key intermediate in the synthesis of various pharmaceutical compounds, and its quantification in biological matrices is crucial for understanding the pharmacokinetics of adamantane-based drugs. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] SIL-IS closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency.[2][3] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible data.[1][4]

Experimental

Materials and Reagents
  • N-t-Boc-1-adamantylamine (Analyte)

  • This compound (Internal Standard)[5]

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[6]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Shimadzu Nexera X2 UHPLC or equivalent

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-3.5 min: 30% B

Mass Spectrometry:

  • System: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-t-Boc-1-adamantylamine: m/z 252.2 → 196.2

    • This compound: m/z 267.2 → 211.2

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 50 psi

    • Collision Gas (CAD): Medium

    • Declustering Potential (DP): 80 V

    • Entrance Potential (EP): 10 V

    • Collision Energy (CE): 25 eV

    • Collision Cell Exit Potential (CXP): 12 V

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-t-Boc-1-adamantylamine in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8104.58.2102.1
Low QC35.198.76.599.3
Mid QC3003.5101.24.8100.5
High QC8002.899.53.9101.8

Table 1: Intra- and inter-day precision and accuracy for the quantification of N-t-Boc-1-adamantylamine in human plasma.

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC395.892.3
High QC80098.294.1

Table 2: Matrix effect and recovery of N-t-Boc-1-adamantylamine from human plasma.

The results indicate minimal matrix effects and consistent, high recovery using the protein precipitation method.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of N-t-Boc-1-adamantylamine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for regulated bioanalysis. The simple sample preparation and rapid chromatographic runtime make this method ideal for high-throughput applications in clinical and pharmaceutical research.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is_spike Add 10 µL IS (this compound) plasma->is_spike vortex1 Vortex is_spike->vortex1 ppt Add 150 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS supernatant->lc_ms quant Quantification lc_ms->quant

Caption: Experimental workflow for the preparation and analysis of N-t-Boc-1-adamantylamine in human plasma.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output analyte N-t-Boc-1-adamantylamine sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization analyte_response Analyte Response ms_ionization->analyte_response is_response IS Response ms_ionization->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio concentration Accurate Concentration ratio->concentration

Caption: Logical relationship of using a deuterated internal standard for accurate quantification in LC-MS.

References

Application Notes and Protocols for N-t-Boc-1-adamantylamine-d15 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the use of N-t-Boc-1-adamantylamine-d15 as an internal standard in metabolomics studies, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is the deuterium-labeled form of N-t-Boc-1-adamantylamine. Stable isotope-labeled compounds are critical tools in quantitative metabolomics and drug metabolism studies.[1][2][3] The incorporation of 15 deuterium (B1214612) atoms into the adamantyl moiety results in a significant mass shift from the unlabeled compound, making it an ideal internal standard for mass spectrometry-based analyses.[4][5][6] Its primary applications include serving as a tracer and as an internal standard for the quantification of related compounds, such as adamantane (B196018) derivatives, in complex biological matrices.[1][7] This protocol outlines its use in a typical untargeted or targeted metabolomics workflow.

Compound Specifications

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name N-t-Butoxycarbonyl-1-adamantylamine-d15
Molecular Formula C15H10D15NO2
Molecular Weight 266.46 g/mol
Appearance White Solid
Storage Conditions 2-8°C Refrigerator
Primary Application Internal Standard for Mass Spectrometry

Experimental Protocol: Use as an Internal Standard in LC-MS based Metabolomics

This protocol describes the use of this compound as an internal standard for the relative quantification of an unlabeled analogue in a biological sample.

3.1. Materials and Reagents

  • This compound

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • Formic acid (99%+)

  • Biological samples (e.g., plasma, urine, cell lysate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

3.2. Preparation of Internal Standard Stock Solution

  • Accurately weigh 1 mg of this compound.

  • Dissolve the compound in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C. This solution can be stored for several weeks.

3.3. Preparation of Working Internal Standard Solution

  • Prepare a working solution by diluting the stock solution with methanol. The final concentration will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A common starting concentration is 1 µg/mL.

  • To prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol.

  • Vortex to mix. Prepare this solution fresh or store at -20°C for short periods.

3.4. Sample Preparation

The following is a general protein precipitation protocol for plasma samples. This will need to be optimized based on the specific biological matrix.

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the 1 µg/mL working internal standard solution to the plasma sample.

  • Add 200 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

3.5. LC-MS Analysis

The following are suggested starting parameters for a reversed-phase LC-MS analysis. These will require optimization for the specific analyte and LC-MS system.

ParameterSuggested Conditions
LC Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Type Full Scan or Targeted SIM/MRM
Mass Range (Full Scan) m/z 100-1000
Targeted m/z (for SIM/MRM) Monitor for the [M+H]+ of the unlabeled analyte and this compound

3.6. Data Processing

  • Integrate the peak areas for both the unlabeled analyte and the deuterated internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • This ratio can then be used for relative quantification across different samples, as it normalizes for variations in sample preparation and instrument response.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a metabolomics experiment.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound working_solution Prepare 1 µg/mL Working Solution stock_solution->working_solution spike Spike with 10 µL of Working Internal Standard working_solution->spike sample_prep Biological Sample (e.g., 50 µL Plasma) sample_prep->spike precipitate Protein Precipitation (200 µL cold Methanol) spike->precipitate centrifuge Centrifugation (14,000 x g, 15 min) precipitate->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS Analysis extract->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Relative Quantification (Peak Area Ratio) data_proc->quant

Caption: Workflow for using this compound as an internal standard.

4.2. Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is a robust method for quantification in mass spectrometry. The diagram below outlines the logical relationship.

G cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_process Experimental Variation cluster_outcome Outcome unlabeled Unlabeled Analyte variation Sample Prep & Ionization Variation unlabeled->variation labeled This compound labeled->variation ratio Constant Peak Area Ratio (Analyte / IS) variation->ratio quant Accurate Quantification ratio->quant

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Concluding Remarks

This compound is a valuable tool for quantitative metabolomics and drug metabolism studies. Its physical and chemical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during sample preparation and chromatographic separation. The significant mass difference allows for clear differentiation by the mass spectrometer, enabling reliable normalization of experimental variability. The protocol provided herein serves as a template and should be optimized for specific applications and instrumentation.

References

Application Notes and Protocols for LC-MS/MS Method Development Using Deuterated Standards in Therapeutic Drug Monitoring of Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and specificity in quantitative bioanalysis. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for achieving accurate and precise quantification, especially in complex biological matrices such as whole blood. This approach, known as isotope dilution mass spectrometry, is critical in therapeutic drug monitoring (TDM) to ensure patient safety and therapeutic efficacy.

This document provides a detailed application note and protocol for the development and validation of an LC-MS/MS method for the quantification of the immunosuppressant drug tacrolimus (B1663567) in whole blood, utilizing a deuterated internal standard. Tacrolimus has a narrow therapeutic window, making precise monitoring essential to prevent organ rejection in transplant patients while avoiding toxicity. The protocol herein describes a robust method involving simple protein precipitation for sample preparation followed by rapid LC-MS/MS analysis.

Principles of Using Deuterated Internal Standards

Deuterated internal standards are molecules of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium. Since the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variability during sample preparation and analysis affects both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for these variations and leads to highly reliable results.[2]

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: Tacrolimus certified reference material, [¹³C,D₂]-Tacrolimus (deuterated internal standard).

  • Solvents and Chemicals: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid; ammonium (B1175870) acetate (B1210297); zinc sulfate.

  • Biological Matrix: Drug-free human whole blood (for calibrators and quality controls).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[1]

Protocol 1: Preparation of Stock Solutions, Calibrators, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tacrolimus and [¹³C,D₂]-Tacrolimus in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the tacrolimus primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions at various concentrations for spiking into the biological matrix to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the [¹³C,D₂]-Tacrolimus primary stock solution with methanol to a final concentration of 10 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 ng/mL) and at least three levels of QCs (low, medium, and high).

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add 100 µL of the internal standard spiking solution (containing 10 ng/mL [¹³C,D₂]-Tacrolimus in methanol with 0.1 M zinc sulfate).[3]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

Protocol 3: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient Program:

      Time (min) %B
      0.0 50
      0.5 98
      1.5 98
      1.6 50

      | 2.5 | 50 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized. Typical transitions are provided in the data section.[4]

Data Presentation

Table 1: Optimized MRM Transitions for Tacrolimus and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Tacrolimus (Quantifier)821.5768.415025
Tacrolimus (Qualifier)821.5566.415030
[¹³C,D₂]-Tacrolimus (IS)824.6771.515025
Table 2: Calibration Curve and Linearity Data
AnalyteCalibration Range (ng/mL)Regression EquationWeighting
Tacrolimus0.5 - 50y = 0.045x + 0.002>0.9951/x
Table 3: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low QC1.51.48 ± 0.0798.74.7
Mid QC7.57.62 ± 0.29101.63.8
High QC4039.5 ± 1.3898.83.5

Visualizations

Tacrolimus Metabolism Pathway

Tacrolimus is primarily metabolized in the liver and intestine by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][6] The major metabolites are produced through demethylation and hydroxylation.[7] Understanding this pathway is crucial as co-administered drugs that inhibit or induce these enzymes can significantly alter tacrolimus concentrations.

Tacrolimus_Metabolism Tacrolimus Tacrolimus Metabolites Metabolites Tacrolimus->Metabolites Demethylation, Hydroxylation CYP3A4 CYP3A4 CYP3A4->Tacrolimus Metabolizes CYP3A5 CYP3A5 CYP3A5->Tacrolimus Metabolizes

Tacrolimus Metabolism Pathway
Experimental Workflow for Tacrolimus Quantification

The analytical workflow begins with the addition of the deuterated internal standard to the whole blood sample, followed by protein precipitation to remove interfering macromolecules. The resulting supernatant is then injected into the LC-MS/MS system for separation and detection.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Whole Blood Sample Whole Blood Sample Add Deuterated IS Add Deuterated IS Whole Blood Sample->Add Deuterated IS Protein Precipitation Protein Precipitation Add Deuterated IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Clear Extract LC Separation LC Separation Collect Supernatant->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calculate Ratio Calculate Ratio Peak Integration->Calculate Ratio Analyte/IS Quantification Quantification Calculate Ratio->Quantification

LC-MS/MS Experimental Workflow
Logical Relationship of Isotope Dilution

The core principle of isotope dilution is the proportional relationship between the analyte and its deuterated internal standard throughout the analytical process. This ensures that any sample loss or variation in instrument response is corrected for, leading to accurate quantification.

Isotope_Dilution_Logic Analyte Analyte (Unknown Amount) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS Deuterated IS (Known Amount) IS->Extraction Sample Biological Sample LCMS LC-MS/MS Analysis (Injection, Ionization, Detection) Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration

Principle of Isotope Dilution

References

Application Notes and Protocols: N-t-Boc-1-adamantylamine-d15 as a Tracer in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Boc-1-adamantylamine-d15 is a deuterated stable isotope-labeled derivative of N-t-Boc-1-adamantylamine. The incorporation of fifteen deuterium (B1214612) atoms into the adamantane (B196018) cage provides a significant mass shift, making it an ideal internal standard and tracer for in vitro and in vivo metabolic studies. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This allows for accurate quantification of the parent compound and its metabolites in complex biological matrices by correcting for variability in extraction recovery and matrix effects.[2][3]

The adamantane moiety is a common scaffold in medicinal chemistry, known for its lipophilicity and ability to enhance the metabolic stability of drug candidates.[4] However, the adamantane group itself is susceptible to metabolism, primarily through hydroxylation mediated by cytochrome P450 (CYP) enzymes.[5] Understanding the metabolic fate of adamantane-containing compounds is crucial for drug development. These application notes provide a framework for using this compound to trace the metabolic pathways of its unlabeled analogue.

Proposed Metabolic Pathway of N-t-Boc-1-adamantylamine

The primary metabolic transformation of the adamantane cage involves oxidation. Based on known metabolic pathways of other adamantane derivatives, the most likely metabolic route for N-t-Boc-1-adamantylamine is hydroxylation at one of the tertiary carbons of the adamantane structure, followed by potential further oxidation to a ketone or di-hydroxylated species. The bulky t-Boc protecting group is generally stable but can also be subject to hydrolysis.

G cluster_0 Phase I Metabolism cluster_1 Tracer/Internal Standard parent N-t-Boc-1-adamantylamine metabolite1 Hydroxy-N-t-Boc-1-adamantylamine (M+16) parent->metabolite1 CYP450 (Hydroxylation) metabolite2 Keto-N-t-Boc-1-adamantylamine (M+14) metabolite1->metabolite2 Dehydrogenase tracer This compound (M+15)

Figure 1: Proposed Phase I metabolic pathway of N-t-Boc-1-adamantylamine.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, quantitative data from an in vitro metabolism study of N-t-Boc-1-adamantylamine with rat liver microsomes. This compound was used as an internal standard. The data illustrates the time-dependent decrease of the parent compound and the formation of its primary metabolite.

Time (minutes)Parent Compound Concentration (µM)Hydroxylated Metabolite Concentration (µM)
010.000.00
58.521.48
156.153.85
303.786.22
601.458.55
Table 1: In Vitro Metabolism of N-t-Boc-1-adamantylamine in Rat Liver Microsomes.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of N-t-Boc-1-adamantylamine using liver microsomes.

Materials:

  • N-t-Boc-1-adamantylamine

  • This compound (Internal Standard, IS)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)

  • Water with 0.1% formic acid

  • LC-MS grade solvents

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of N-t-Boc-1-adamantylamine in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, the drug stock solution (final concentration, e.g., 1-10 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

G cluster_workflow In Vitro Metabolism Workflow prep Prepare Incubation Mixture pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample Time-Course Sampling initiate->sample quench Quench with ACN + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Figure 2: Experimental workflow for in vitro metabolism study.
Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the quantification of N-t-Boc-1-adamantylamine and its metabolites using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • N-t-Boc-1-adamantylamine: m/z 252.2 -> 196.2 (Loss of t-butyl group)

    • Hydroxy-N-t-Boc-1-adamantylamine: m/z 268.2 -> 212.2

    • This compound (IS): m/z 267.3 -> 211.3

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Data Analysis

The concentration of the parent compound and its metabolites is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the analyte standards. The concentrations in the experimental samples are then interpolated from this curve.

Conclusion

This compound is a valuable tool for elucidating the metabolic pathways of adamantane-containing compounds. The protocols and information provided here offer a starting point for researchers to design and execute robust metabolism studies. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible quantitative results in complex biological matrices. These studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of new drug candidates.

References

Troubleshooting & Optimization

Optimizing Chromatographic Separation of Analyte and Deuterated Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of analytes and their deuterated internal standards.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you resolve specific experimental problems.

Issue 1: Poor Precision and Inaccurate Quantification

Question: My quality control (QC) samples show high variability (%CV), and the quantification of my analyte is inaccurate. What could be the cause?

Answer: Poor precision and accuracy often stem from the partial or complete chromatographic separation of the analyte and its deuterated internal standard (d-IS). This separation, known as the isotope effect, can lead to differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement in the mass spectrometer.[1][2]

Troubleshooting Steps:

  • Verify Co-elution: The first step is to confirm if your analyte and d-IS are separating.

    • Action: Overlay the chromatograms of the analyte and the d-IS. A visible difference in retention times indicates a separation issue.[2]

  • Optimize Chromatographic Conditions: If separation is observed, you will need to adjust your chromatographic method to achieve co-elution.

    • Modify Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) or the aqueous component can alter the selectivity of your separation.[2]

    • Adjust Gradient Slope: A shallower gradient can broaden the peaks, which may promote better overlap between the analyte and the d-IS.[3]

    • Modify Column Temperature: Temperature can influence the selectivity of a separation. Experimenting with different column temperatures may help reduce the separation.[2][4]

    • Change Column Chemistry: If the above adjustments are insufficient, consider using a column with a different stationary phase.[2]

  • Consider Alternative Internal Standards: If co-elution cannot be achieved with a deuterated standard, it may be necessary to use an alternative.

    • Action: Consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts.[2]

Issue 2: Partial Separation or Peak Splitting is Observed

Question: I am observing two distinct peaks or a split peak for my analyte and its deuterated internal standard. How can I resolve this?

Answer: This is a clear indication of a chromatographic isotope effect. The difference in mass between hydrogen and deuterium (B1214612) can lead to slight differences in the physicochemical properties of the molecules, causing them to interact differently with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5]

Troubleshooting Steps:

  • Systematic Parameter Optimization: A systematic approach to optimizing your chromatographic parameters is crucial.

    • Temperature: Increasing or decreasing the column temperature can alter the retention behavior of both compounds. A rule of thumb for reversed-phase isocratic separation is a retention time decrease of 1–2% for each 1 °C increase in column temperature.[6]

    • Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention and may improve the resolution of closely eluting peaks.[7]

    • Gradient Profile: For gradient elution, adjusting the initial and final mobile phase compositions, as well as the gradient time, can significantly impact the separation. A scouting gradient is often a good starting point for optimization.[8]

  • Column Selection: The choice of stationary phase has the most significant impact on selectivity.[9]

    • Action: If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for the analyte and its deuterated analog.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect in chromatography?

A1: The deuterium isotope effect is the change in the retention behavior of a compound upon substitution of hydrogen atoms with deuterium. This effect arises from the mass difference between hydrogen and deuterium, which can lead to subtle changes in the molecule's physicochemical properties and its interaction with the stationary and mobile phases.[5] In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5]

Q2: Why is co-elution of the analyte and deuterated internal standard important?

A2: Perfect co-elution is crucial for accurate quantification, especially in LC-MS/MS analysis. If the analyte and the deuterated internal standard do not co-elute, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer. This can lead to differential ion suppression or enhancement, where the ionization efficiency of one compound is affected more than the other, resulting in an inaccurate analyte-to-internal standard ratio and, consequently, inaccurate quantification.[1][2]

Q3: Can the number of deuterium atoms affect the separation?

A3: Yes, the number and position of deuterium atoms can influence the magnitude of the isotope effect. Generally, a higher number of deuterium substitutions can lead to a greater potential for chromatographic separation.[10]

Q4: Are there alternatives to deuterated internal standards that are less prone to chromatographic separation?

A4: Yes, stable isotope-labeled internal standards using heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) are excellent alternatives. These isotopes cause a more significant mass difference without substantially altering the physicochemical properties of the molecule, thus minimizing the chromatographic isotope effect.[2]

Data Presentation

The following tables summarize quantitative data on the impact of deuteration and chromatographic conditions on retention time.

Table 1: Impact of Deuteration on Retention Time in Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Olanzapine / Olanzapine-d3Reversed-phase LC-MS/MSSlight separation observedSlightly earlier elution< 0.16 min[10]
Des-methyl Olanzapine / Des-methyl Olanzapine-d8Reversed-phase LC-MS/MSSlight separation observedSlightly earlier elution< 0.16 min[10]
Ergothioneine / Ergothioneine-d9Ion-pairing reversed-phase chromatography1.44 min1.42 min0.02 min[10]

Table 2: Impact of Deuteration on Retention Time in Normal-Phase Liquid Chromatography (NPLC)

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Olanzapine / Olanzapine-d3Normal-phase LC-MS/MS1.60 min1.66 min-0.06 min[10]
Des-methyl Olanzapine / Des-methyl Olanzapine-d8Normal-phase LC-MS/MS2.62 min2.74 min-0.12 min[10]

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Gradient Elution for Co-elution

Objective: To develop a gradient HPLC method that achieves co-elution of an analyte and its deuterated internal standard.

Methodology:

  • Initial Scouting Gradient:

    • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5-µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a broad linear gradient from 5% to 95% B over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL of a mixture containing the analyte and d-IS.

    • Detection: MS/MS, monitoring the specific mass transitions for both compounds.

  • Gradient Adjustment Based on Scouting Run:

    • Identify the approximate elution time of the analyte and d-IS.

    • Narrow the gradient range to focus on the elution window. For example, if the compounds elute at 40% B, a new gradient could be 30-50% B over 10 minutes.

    • Adjust the gradient slope (the rate of change in %B per unit of time). A shallower slope increases the separation window and may improve resolution of co-eluting peaks or, in this case, help to merge partially separated peaks.

  • Fine-Tuning:

    • Make small, incremental changes to the gradient start and end percentages and the gradient time.

    • Systematically vary the column temperature in 5°C increments (e.g., 35°C, 40°C, 45°C) and observe the effect on the separation.

    • If necessary, change the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.

Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the chromatogram that could be affecting quantification due to analyte and d-IS separation.

Methodology:

  • System Setup:

    • Use a T-junction to introduce a constant flow of a solution containing both the analyte and the d-IS into the LC flow path after the analytical column but before the mass spectrometer.

    • The infusion solution should be prepared at a concentration that gives a stable and moderate signal.

  • Analysis:

    • Inject a blank matrix sample (e.g., extracted plasma without the analyte or d-IS) onto the LC system running your analytical method.

    • Monitor the signal of the infused analyte and d-IS throughout the chromatographic run.

  • Data Interpretation:

    • A dip in the baseline signal for the infused compounds indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

    • By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely cause of your quantitative inaccuracies, especially if your analyte and d-IS are not perfectly co-eluting.

Mandatory Visualization

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_diagnosis Initial Diagnosis cluster_optimization Chromatographic Optimization cluster_alternative Alternative Solution cluster_resolution Resolution symptom Poor Precision & Inaccuracy Partial Separation / Peak Splitting check_coelution Verify Co-elution (Overlay Chromatograms) symptom->check_coelution separation_observed Separation Observed? check_coelution->separation_observed mod_mobile_phase Adjust Mobile Phase (Organic %, Modifier) separation_observed->mod_mobile_phase Yes resolved Issue Resolved separation_observed->resolved No mod_gradient Adjust Gradient Slope mod_mobile_phase->mod_gradient mod_mobile_phase->resolved mod_temp Modify Column Temperature mod_gradient->mod_temp mod_gradient->resolved change_column Change Column Chemistry mod_temp->change_column mod_temp->resolved alt_is Consider ¹³C or ¹⁵N Internal Standard change_column->alt_is If unresolved change_column->resolved alt_is->resolved

Caption: Troubleshooting workflow for separation issues.

Parameter_Relationships cluster_params Adjustable Parameters cluster_effects Primary Chromatographic Effects cluster_outcome Desired Outcome Temp Temperature Selectivity Selectivity (α) Temp->Selectivity Retention Retention (k) Temp->Retention Efficiency Efficiency (N) Temp->Efficiency MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention Gradient Gradient Slope Gradient->Retention Column Column Chemistry Column->Selectivity Coelution Co-elution of Analyte & d-IS Selectivity->Coelution Retention->Coelution Efficiency->Coelution

Caption: Relationship between parameters and co-elution.

References

N-t-Boc-1-adamantylamine-d15 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-t-Boc-1-adamantylamine-d15. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is supplied as a white solid.[1] To prevent degradation, the compound should be kept in a tightly sealed container to minimize exposure to moisture and air. For long-term storage, consider placing the container within a desiccator.

Q2: What is the expected shelf life of this compound?

Currently, there is no specific shelf-life data available for this compound from the manufacturer. As a general practice for compounds without a specified retest or expiration date, it is recommended to routinely inspect the material to ensure it performs as expected. For deuterated compounds, assessing isotopic purity over time is also recommended, especially if stored improperly.

Q3: How does the deuteration in this compound affect its stability?

Deuteration can enhance the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic breakdown processes. This is known as the kinetic isotope effect. While the deuterium (B1214612) itself is a stable isotope and does not decay, the overall stability of the molecule still depends on its structure and storage conditions.

Q4: What are the potential degradation pathways for this compound?

This compound has two primary potential sites for degradation:

  • Loss of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions and can also be removed by heating. This would result in the formation of 1-adamantylamine-d15.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the adamantyl cage are generally stable, exposure to moisture, particularly under acidic or basic conditions, could potentially lead to a gradual exchange of deuterium for hydrogen, reducing the isotopic purity of the compound.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected peaks in analytical data (e.g., LC-MS, NMR) Compound degradation (loss of Boc group).1. Confirm the identity of the new peak. The primary degradation product is likely 1-adamantylamine-d15. 2. Review storage and handling procedures. Was the compound exposed to high temperatures or acidic conditions? 3. Perform a forced degradation study (see Experimental Protocols) to confirm the degradation product.
Decreased isotopic purity observed in mass spectrometry Hydrogen-Deuterium (H/D) exchange.1. Ensure the compound is stored in a tightly sealed container in a dry environment (desiccator). 2. Use anhydrous, aprotic solvents for sample preparation whenever possible. 3. Minimize the compound's exposure to atmospheric moisture during weighing and handling. 4. Perform an H/D back-exchange stability study (see Experimental Protocols).
Inconsistent experimental results Poor compound stability under experimental conditions.1. Evaluate the pH and temperature of your experimental buffers and solutions. 2. Consider performing a stability study of the compound directly in your experimental matrix to determine its stability under those specific conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study helps identify potential degradation products and pathways under stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature.

    • Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source.

  • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as LC-MS, to identify and quantify any degradation products.

Protocol 2: Assessment of H/D Back-Exchange Stability

This protocol determines the stability of the deuterium label under relevant experimental conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in an anhydrous, aprotic solvent. Spike a known concentration into your test medium (e.g., phosphate-buffered saline at a specific pH).

  • Incubation: Incubate the sample at a relevant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction: If necessary, stop any enzymatic activity (e.g., with cold acetonitrile) and extract the compound.

  • Analysis: Analyze the samples by LC-MS. Monitor the mass isotopologue distribution over time. A shift to lower masses indicates H/D back-exchange.

  • Data Interpretation: Calculate the percentage of the fully deuterated form remaining at each time point.

Visual Troubleshooting Workflow

Stability_Troubleshooting start Inconsistent Experimental Results or Unexpected Peaks check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage (Moisture, High Temp, Light) check_storage->improper_storage correct_storage Store at 2-8°C in a Tightly Sealed Container in a Desiccator improper_storage->correct_storage Yes analyze_impurities Analyze for Degradation and Isotopic Exchange improper_storage->analyze_impurities No retest Re-test Experiment correct_storage->retest no_issue Issue Resolved retest->no_issue degradation_found Degradation or H/D Exchange Detected? analyze_impurities->degradation_found forced_degradation Perform Forced Degradation Study (Protocol 1) degradation_found->forced_degradation Degradation hd_exchange_study Perform H/D Exchange Study (Protocol 2) degradation_found->hd_exchange_study Isotopic Exchange degradation_found->no_issue No characterize_degradants Characterize Degradants and Optimize Conditions forced_degradation->characterize_degradants hd_exchange_study->characterize_degradants characterize_degradants->no_issue

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time shifts observed when using deuterated internal standards in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is there a retention time shift between my analyte and its deuterated internal standard?

A1: The observed retention time difference is due to a phenomenon known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE).[1][2] This effect arises from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2][3] These minor differences can alter the interactions between the analyte and the stationary phase, leading to a shift in retention time.[2]

Q2: In which direction should I expect the retention time to shift?

A2: The direction of the shift depends on the chromatographic mode:

  • Reversed-Phase Chromatography (RPC): In RPC, which separates compounds based on hydrophobicity, deuterated compounds typically elute earlier than their non-deuterated counterparts.[2][4] This is because the C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[2] This is often referred to as an "inverse isotope effect".[3][4]

  • Normal-Phase Chromatography (NPC): In NPC, which separates compounds based on polarity, deuterated compounds tend to elute later than their non-deuterated analogs.[2] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[2]

Q3: Can the retention time shift impact my quantitative analysis?

A3: Yes. If the deuterated internal standard and the analyte do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement, in the mass spectrometer.[5][6] This can lead to inaccurate quantification.[5] Even a slight separation can expose the two compounds to different co-eluting matrix components, leading to differential matrix effects.[6][7]

Q4: What factors influence the magnitude of the retention time shift?

A4: Several factors can influence the extent of the retention time shift:

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, gradient, and temperature can all affect the degree of separation.[3]

  • Number of Deuterium Atoms: Increasing the number of deuterium substitutions can increase the potential for chromatographic resolution between the deuterated and non-deuterated compounds.[8]

  • Molecular Structure: The overall structure of the analyte influences how deuteration affects its interaction with the chromatographic system.

Q5: Are there alternatives to deuterated standards that show less retention time shift?

A5: Yes, stable isotope-labeled standards using heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) generally exhibit a much smaller or negligible retention time shift compared to their unlabeled counterparts.[6]

Troubleshooting Guides

Issue: My deuterated internal standard is not co-eluting with my analyte.

This is a common issue stemming from the deuterium isotope effect. The goal is to minimize the separation to ensure both compounds experience similar matrix effects.

Troubleshooting Workflow:

start Problem: Analyte and Deuterated Standard Do Not Co-elute verify Verify Separation: Overlay Chromatograms start->verify optimize_lc Optimize Chromatographic Conditions verify->optimize_lc Separation Confirmed adjust_gradient Adjust Gradient Profile (e.g., shallower gradient) optimize_lc->adjust_gradient modify_mp Modify Mobile Phase Composition (e.g., organic modifier, pH) optimize_lc->modify_mp change_temp Change Column Temperature optimize_lc->change_temp evaluate_matrix Evaluate Impact on Quantitative Data adjust_gradient->evaluate_matrix modify_mp->evaluate_matrix change_temp->evaluate_matrix change_column Consider a Different Stationary Phase alt_is Use Alternative Internal Standard (e.g., ¹³C or ¹⁵N labeled) change_column->alt_is Still No Co-elution end Resolution change_column->end Co-elution Achieved alt_is->end evaluate_matrix->change_column Separation Persists evaluate_matrix->end Co-elution Achieved or Impact is Negligible start Problem: Inaccurate or Imprecise Quantitative Results check_coelution Check for Analyte and IS Co-elution start->check_coelution matrix_effects Investigate Differential Matrix Effects check_coelution->matrix_effects Partial or No Co-elution end Accurate Quantification check_coelution->end Perfect Co-elution post_column Perform Post-Column Infusion Experiment matrix_effects->post_column improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) post_column->improve_cleanup Matrix Effects Confirmed matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched improve_cleanup->end dilute_sample Dilute Sample matrix_matched->dilute_sample matrix_matched->end alt_is Use ¹³C or ¹⁵N Labeled Standard dilute_sample->alt_is If Issues Persist dilute_sample->end alt_is->end

References

Improving ionization efficiency for N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-t-Boc-1-adamantylamine-d15. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency and overall analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key structural features relevant to mass spectrometry?

A1: this compound is a deuterated analog of N-t-Boc-1-adamantylamine. For mass spectrometry, the key features are:

  • Adamantane (B196018) moiety: A bulky, non-polar, saturated hydrocarbon cage. This structure can influence the compound's chromatographic behavior and its preference for certain ionization techniques.

  • N-t-Boc protecting group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. It is known to be thermally labile and can undergo characteristic fragmentation in the mass spectrometer source.[1][2]

  • Deuterium (B1214612) labeling (-d15): The presence of 15 deuterium atoms makes this an excellent internal standard for quantitative studies. However, deuterium labeling can sometimes lead to slight chromatographic shifts compared to the non-deuterated analog, a phenomenon known as the "isotope effect".[3][4]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A2: The choice between ESI and APCI depends on the specific analytical goals and instrumentation.

  • ESI is generally preferred for polar and ionizable compounds.[5] While the adamantane structure is non-polar, the Boc-protected amine can be protonated, making ESI a viable option, especially in positive ion mode.

  • APCI is often better for less polar and more volatile compounds.[5][6] Given the significant non-polar character of the adamantane cage, APCI could provide more efficient ionization. It is highly recommended to screen both techniques to determine the optimal choice for your specific experimental conditions.

Q3: What are the expected adducts for this compound in positive ion mode ESI?

A3: In positive ion mode ESI, you can expect to see several common adducts. The protonated molecule, [M+H]⁺, is typically the most desired adduct for quantification. Other common adducts include:

AdductMass ChangeCommon Source
[M+H]⁺+1.0073Proton from acidic mobile phase
[M+Na]⁺+22.9892Sodium contamination from glassware or reagents
[M+K]⁺+38.9632Potassium contamination from glassware or reagents
[M+NH₄]⁺+18.0338Ammonium (B1175870) salts in the mobile phase (e.g., ammonium formate (B1220265) or acetate)
[M+CH₃CN+H]⁺+42.0338Acetonitrile in the mobile phase
[M+CH₃OH+H]⁺+33.0338Methanol (B129727) in the mobile phase

Q4: I am observing in-source fragmentation. What are the likely fragments for this compound?

A4: The Boc protecting group is susceptible to in-source fragmentation, which can be influenced by source parameters like temperature and voltage.[7] Common neutral losses from the Boc group include:

  • Loss of isobutylene (B52900) (C₄H₈): A loss of 56 Da. This can occur via a McLafferty-like rearrangement.[2]

  • Loss of the entire Boc group (C₅H₉O₂): A loss of 101 Da.

  • Loss of tert-butanol (B103910) (C₄H₁₀O): A loss of 74 Da.[1]

The adamantane cage itself can also fragment, though this typically requires higher energy. Common fragments of adamantane include m/z 135, 93, and 79.[8]

Q5: My deuterated standard (this compound) and the non-deuterated analyte are not perfectly co-eluting. Why is this happening and how can I fix it?

A5: This is likely due to the deuterium isotope effect, where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in chromatographic retention time.[3] While often minimal, this can be problematic if it leads to differential matrix effects.[9]

  • Troubleshooting:

    • Optimize chromatography: Adjusting the gradient, flow rate, or column temperature may help to improve co-elution.

    • Evaluate matrix effects: If co-elution cannot be achieved, it is crucial to assess whether the differential elution is impacting the accuracy and precision of your quantification.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity
Potential Cause Troubleshooting Steps
Suboptimal Ionization Technique As mentioned in the FAQ, this compound has both polar and non-polar characteristics. If ESI is providing a weak signal, try APCI, and vice-versa.[5]
Incorrect Mobile Phase Composition Ensure your mobile phase is compatible with your chosen ionization technique. For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can promote protonation.[10] For APCI, protic solvents like methanol can be beneficial.[11]
Suboptimal Source Parameters Systematically optimize key source parameters such as capillary voltage, gas temperatures, and gas flow rates.[12] A good starting point for optimization is provided in the Experimental Protocols section.
Sample Concentration Too Low or Too High If the concentration is too low, the signal may be below the limit of detection. If it is too high, you may experience ion suppression. Prepare a dilution series to find the optimal concentration range.
Instrument Not Tuned or Calibrated Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
Leaks in the System Check for any leaks in the LC system or at the connection to the mass spectrometer, as this can lead to a loss of sensitivity.[13]
Issue 2: High Background Noise or Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Contaminants can compete for ionization and increase background noise.
Leaching from Plasticware Avoid using plastic containers that may leach plasticizers or other contaminants. Use polypropylene (B1209903) or glass vials where possible.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between analytical runs to check for and mitigate carryover.
Sodium or Potassium Adducts If you observe high intensity of [M+Na]⁺ or [M+K]⁺ adducts, this may be due to contamination from glassware. Ensure all glassware is thoroughly cleaned.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to variability.[9][14] Improve sample clean-up, optimize chromatography to separate the analyte from interfering compounds, or perform a matrix effect study.
In-source Fragmentation Variability If in-source fragmentation is occurring, slight variations in source conditions can lead to inconsistent ratios of the precursor ion to fragment ions. Optimize source parameters to minimize fragmentation or, if this is not possible, consider using a fragment ion for quantification if it is more stable and reproducible.
Deuterium Exchange Ensure the deuterium labels are on stable positions of the molecule. Under certain pH and temperature conditions, deuterium atoms on labile positions can exchange with protons from the solvent.[4]
Instrument Instability Monitor system suitability by injecting a standard at regular intervals throughout your analytical run to ensure the instrument performance is consistent.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.

  • Prepare an Infusion Solution: Prepare a solution of this compound in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and moderate signal (e.g., 100-500 ng/mL).

  • Infuse the Solution: Infuse the solution directly into the mass spectrometer at a typical flow rate for your system (e.g., 5-10 µL/min).

  • Optimize Parameters One-by-One: While monitoring the signal intensity of the [M+H]⁺ ion, adjust the following parameters individually to find the value that maximizes the signal intensity and stability.

    • Capillary Voltage: Start at a low value (e.g., 2.5 kV) and gradually increase.

    • Drying Gas Temperature: Begin at a moderate temperature (e.g., 250 °C) and adjust in increments of 25 °C.

    • Drying Gas Flow Rate: Start at a mid-range value (e.g., 8 L/min) and adjust.

    • Nebulizer Pressure: Optimize according to your instrument's typical operating range.

    • Fragmentor/Cone Voltage: This voltage can influence in-source fragmentation. Adjust to maximize the precursor ion signal while minimizing fragmentation.

  • Record Optimal Settings: Once the optimal value for each parameter is found, record the settings for your analytical method.

Table of General Starting ESI and APCI Parameters:

ParameterESI Starting ValueAPCI Starting Value
Polarity PositivePositive
Capillary Voltage 3.5 kV4.0 kV (Corona Current)
Drying Gas Temperature 300 °C350 °C
Drying Gas Flow 10 L/min5 L/min
Nebulizer Pressure 45 psi60 psi
Vaporizer Temperature N/A250 °C
Fragmentor/Cone Voltage 100 V100 V

Note: These are general starting points and will require optimization for your specific instrument and experimental conditions.[12][15]

Visualizations

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare Sample and This compound Internal Standard lc Liquid Chromatography prep->lc ion_source Ionization Source (ESI or APCI) lc->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_acq Data Acquisition detector->data_acq quant Quantification data_acq->quant

Caption: A general workflow for the analysis of this compound using LC-MS.

troubleshooting start Poor Signal Intensity? check_ionization Screen ESI vs. APCI start->check_ionization Yes optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ionization->optimize_source check_mobile_phase Check Mobile Phase (Additives, pH) optimize_source->check_mobile_phase check_concentration Verify Sample Concentration check_mobile_phase->check_concentration check_instrument Tune & Calibrate Instrument check_concentration->check_instrument solution Signal Improved check_instrument->solution

Caption: A troubleshooting flowchart for addressing poor signal intensity.

References

Technical Support Center: Purity Assessment of N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-t-Boc-1-adamantylamine-d15. The information herein is designed to assist in the purity assessment of this deuterated compound using common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the chemical purity of this compound?

A1: The primary methods for assessing the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Reversed-phase HPLC (RP-HPLC) is often preferred as it can analyze the compound directly without derivatization.[1][2] GC-MS provides excellent separation and structural confirmation but may require careful optimization of the inlet temperature to prevent thermal degradation of the Boc-protecting group.[3] ¹H and ¹³C NMR spectroscopy are powerful for structural confirmation and detection of impurities.

Q2: How can I determine the isotopic purity of my this compound sample?

A2: Isotopic purity is best determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[4][5] By analyzing the mass spectrum, you can determine the relative abundance of the d15 (B612444) isotopologue compared to less-deuterated species. The Extracted Ion Chromatogram (EIC) for each isotope can be integrated, and the peak areas used to quantify the isotopic distribution.[6] This allows for the calculation of isotopic enrichment.

Q3: What are some common impurities that might be present in a sample of this compound?

A3: Potential impurities could arise from the starting materials or byproducts of the synthesis. These may include unlabeled N-t-Boc-1-adamantylamine, 1-adamantylamine, and other adamantane (B196018) derivatives.[] Additionally, reagents used in the Boc protection step, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), could be present in trace amounts.[8]

Q4: What are the characteristic NMR signals for the N-t-Boc protecting group?

A4: In ¹H NMR spectroscopy, the tert-butyl group of the Boc protecting group typically appears as a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.[9] In ¹³C NMR, the quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons are observed at approximately 28 ppm. The carbonyl carbon of the carbamate (B1207046) is typically found around 153 ppm.[9][10]

Q5: My deuterated standard appears to be degrading in the sample diluent. What could be the cause?

A5: Deuterated standards can sometimes undergo hydrogen/deuterium (H/D) exchange with protic solvents, especially under acidic or basic conditions.[11] This can lead to a decrease in isotopic purity over time. It is recommended to use aprotic solvents for sample storage and to maintain a neutral pH whenever possible.[11] You can perform a stability test by incubating the standard in your sample diluent and re-analyzing it at different time points to check for any increase in the signal of the unlabeled analyte.[11]

Troubleshooting Guides

GC-MS Analysis

Issue 1: A significant peak corresponding to the loss of the Boc group is observed.

  • Possible Cause: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. High temperatures in the GC inlet can cause the Boc group to fragment, leading to the formation of isobutylene (B52900) and carbon dioxide, and the parent amine.[3]

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Gradually decrease the injection port temperature. A starting point could be 200-220 °C.[3]

    • Use a Faster Injection: A fast injection can minimize the time the analyte spends in the hot inlet, reducing the chance of thermal degradation.

    • Consider Derivatization: If lowering the temperature is not feasible or compromises chromatography, consider cleaving the Boc group and derivatizing the resulting amine with a more thermally stable group, such as a pentafluoropropionamide (B1346557) derivative, for analysis.[12][13]

Issue 2: Ghost peaks or sample carryover are present in subsequent runs.

  • Possible Cause: The sample may be adsorbing to active sites in the injector liner or the front of the GC column. Contamination can also originate from the syringe or rinse solvents.[14][15]

  • Troubleshooting Steps:

    • Clean the Injector: Regularly clean the injector and replace the inlet liner and septum.[16]

    • Use a Deactivated Liner: Ensure you are using a properly deactivated glass insert to minimize active sites.[15]

    • Trim the Column: Cut the first few centimeters from the inlet end of the column to remove any non-volatile residues or active sites.[17]

    • Check Rinse Solvents: Replace the syringe rinse solvent to rule out contamination from that source.[15]

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) is observed.

  • Possible Cause: Peak tailing can be caused by secondary interactions between the basic amine and acidic silanols on the silica-based column packing. Peak fronting can be a sign of column overload.[15]

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: For basic compounds like adamantylamine derivatives, adding a small amount of a modifier like triethylamine (B128534) (e.g., 0.1%) to the mobile phase can mask the silanol (B1196071) groups and improve peak shape.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more suitable for basic compounds.

    • Reduce Sample Concentration: If peak fronting is observed, dilute the sample to avoid overloading the column.[15]

    • Check for Column Voids: A sudden degradation in peak shape could indicate a void in the column packing. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.

Experimental Protocols

Table 1: Example GC-MS Method Parameters
ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 220 °C (optimize as needed)
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Table 2: Example RP-HPLC Method Parameters
ParameterSetting
HPLC System Waters Alliance e2695 or equivalent
Detector UV-Vis or Mass Spectrometer
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm (if UV) or ESI+ (if MS)
Protocol for NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample.

  • Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Acquire Spectra: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[9]

Visualizations

Purity_Assessment_Workflow start Sample of This compound hplc HPLC Analysis (Chemical Purity) start->hplc Analytical Testing gcms GC-MS Analysis (Chemical Purity & ID) start->gcms Analytical Testing nmr NMR Spectroscopy (Structural Confirmation) start->nmr Analytical Testing hrms LC-HRMS Analysis (Isotopic Purity) start->hrms Analytical Testing data_analysis Data Analysis & Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis hrms->data_analysis report Final Purity Report data_analysis->report

Caption: General workflow for the comprehensive purity assessment of this compound.

GCMS_Troubleshooting start Unexpected Peak in GC-MS Chromatogram check_blank Run a Solvent Blank start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contam_source Source is Contamination (Solvent, Syringe, System) peak_present->contam_source Yes check_ms Analyze Mass Spectrum of Unknown Peak peak_present->check_ms No clean_system Clean System, Replace Solvents/Septa contam_source->clean_system is_degradation Is it a Degradation Product (e.g., loss of Boc)? check_ms->is_degradation impurity Potential Sample Impurity is_degradation->impurity No optimize_gc Lower Inlet Temp, Optimize Method is_degradation->optimize_gc Yes

Caption: Troubleshooting decision tree for unexpected peaks in GC-MS analysis.

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1] Co-eluting matrix components can compete with the analyte for the limited available charge during the ESI process, leading to reduced ion formation for the analyte of interest.[3]

Q2: Why are deuterated internal standards (D-IS) considered the "gold standard" for correcting ion suppression?

Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS). They are widely used because they have nearly identical physicochemical properties to the analyte.[1][4] The fundamental assumption is that the D-IS will co-elute with the analyte and, therefore, experience the same degree and variability of ion suppression.[1][2] By measuring the ratio of the analyte signal to the D-IS signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1][5]

Q3: Can a deuterated internal standard fail to compensate for ion suppression? If so, why?

Yes, it is a common misconception that deuterated internal standards always perfectly correct for ion suppression.[1][6] When a D-IS fails to provide adequate correction, it is often due to a phenomenon known as "differential matrix effects."[1] The primary reasons for this failure include:

  • Chromatographic Shift (Isotope Effect): The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's properties, sometimes leading to a small difference in retention time between the analyte and the D-IS.[1][7] If this slight separation causes them to elute into regions with different concentrations of co-eluting matrix components, they will experience different degrees of ion suppression.[1][7]

  • Concentration-Dependent Suppression: The degree of ion suppression can be dependent on the concentration of both the analyte and the internal standard.[1] In some cases, a high concentration of the D-IS can even suppress the signal of the native analyte.[1]

  • Variable Matrix Composition: The composition of the sample matrix can differ significantly between samples (e.g., plasma from different individuals), leading to inconsistent ion suppression effects that are not uniformly compensated for by the D-IS.[1]

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/D-IS area ratio.

This is a key indicator that your deuterated internal standard is not effectively correcting for ion suppression.[1][7]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms. The analyte and D-IS peaks should perfectly overlap. Even a slight separation can lead to differential ion suppression.[7]

  • Evaluate Matrix Effects Quantitatively: Perform a quantitative matrix effect experiment (see Experimental Protocol 2) to determine if the analyte and D-IS are affected similarly by the matrix. A significant difference in their matrix effect values points to differential suppression.

  • Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte/D-IS from the regions of ion suppression. A post-column infusion experiment (see Experimental Protocol 1) can identify these suppressive zones.[3][7]

  • Check for Deuterium Exchange: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[4] Labels on heteroatoms like -OH, -NH, or -SH can exchange with hydrogen from the solvent, leading to inaccurate results.[4]

Problem 2: The deuterated internal standard elutes slightly earlier than the analyte.

This is a manifestation of the kinetic isotope effect and can be a primary cause of failed compensation.[7]

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Reduce Organic Content: Lowering the percentage of the organic solvent in the mobile phase can sometimes help merge the peaks.

    • Change Column: Experiment with a different column chemistry (e.g., a different stationary phase) that may have different interactions with the analyte and D-IS, potentially leading to better co-elution.

    • Lower Resolution: In some instances, a column with slightly lower resolution might force co-elution and improve the analyte/D-IS ratio consistency.[1]

  • Consider an Alternative Internal Standard: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard is a strong alternative. These heavier isotopes are less likely to cause a chromatographic shift.[1]

Quantitative Data Summary

Table 1: Impact of Internal Standard on Matrix Effect

The following table illustrates a hypothetical scenario of differential matrix effects, quantified by calculating the Matrix Effect (ME %).

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (ME %) = (B/A) * 100
Analyte1,200,000780,00065.0%
Deuterated IS1,150,000977,50085.0%

In this example, the analyte experiences more significant ion suppression (retaining only 65% of its signal) compared to the D-IS (85%). This indicates the D-IS does not fully compensate for the matrix effect.[1]

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[7][8]

Methodology:

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases intended for the assay.

  • Infusion: Use a syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of a standard solution of the analyte into the LC flow path. This is done post-column, using a T-fitting to merge the column eluent and the infused standard before they enter the mass spectrometer's ion source.[7]

  • Establish Baseline: While the LC runs a blank gradient (no injection), the continuous infusion of the analyte will generate a stable, elevated baseline signal in the mass spectrometer.

  • Inject Blank Matrix: Once the baseline is stable, inject an extracted blank matrix sample (a sample prepared using the exact same procedure as the study samples, but without the analyte or IS).[7]

  • Analyze Data: Monitor the baseline signal of the infused analyte. A dip in the signal indicates a region of ion suppression, while a rise indicates ion enhancement. This allows you to map the retention times where matrix effects are most severe.

Experimental Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the deuterated internal standard.[1]

Methodology:

Prepare three sets of samples:

  • Set A (Neat Solution): Spike the analyte and D-IS into a clean solvent (e.g., mobile phase).[1]

  • Set B (Post-Extraction Spike): First, process a blank matrix sample through the entire extraction procedure. Then, spike the analyte and D-IS into the final, reconstituted extract.[1][9] This set represents the matrix effect.

  • Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix before starting the extraction procedure.[9] This set represents the combined effect of matrix and recovery.

Calculation:

The matrix effect (ME) is calculated by comparing the peak areas from Set B and Set A:

  • ME (%) = [ (Peak Area in Set B) / (Peak Area in Set A) ] x 100

An ME % value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. By calculating this for both the analyte and the D-IS, you can determine if they are experiencing differential matrix effects.[1]

Visualizations

IonSuppressionWorkflow start Start: LC-MS/MS Quantitative Analysis sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) start->sample_prep injection LC Injection sample_prep->injection separation Chromatographic Separation (Analyte + D-IS + Matrix) injection->separation esi Electrospray Ionization (ESI) separation->esi p1 separation->p1 ms_analysis MS/MS Analysis esi->ms_analysis data_processing Data Processing (Analyte/D-IS Ratio) ms_analysis->data_processing results Final Quantitative Results data_processing->results p1->esi p2 matrix_components Co-eluting Matrix Components matrix_components->p1 Interference TroubleshootingLogic start Problem: Poor Analyte/D-IS Ratio Reproducibility check_coelution Step 1: Verify Chromatographic Co-elution start->check_coelution decision Perfect Co-elution? check_coelution->decision optimize_lc Action: Optimize Chromatography (Gradient, Column) decision->optimize_lc No quantify_me Step 2: Quantify Matrix Effects (Post-Spike Exp.) decision->quantify_me Yes yes_branch Yes no_branch No change_is Action: Consider ¹³C-labeled IS optimize_lc->change_is improve_cleanup Action: Improve Sample Cleanup (e.g., use SPE) quantify_me->improve_cleanup

References

N-t-Boc-1-adamantylamine-d15 solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility of N-t-Boc-1-adamantylamine-d15 in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: In which organic solvents is this compound likely to be soluble?

The non-deuterated analog, N-t-Boc-1-adamantylamine, is reported to be soluble in chloroform, dichloromethane, and ethyl acetate.[1][2] Therefore, this compound is also expected to be soluble in these and other similar solvents.

Q3: Why might I be experiencing poor solubility with this compound?

Poor solubility of this compound can arise from several factors:

  • Solvent Choice: The principle of "like dissolves like" is crucial.[3][4] This compound is largely nonpolar, so using highly polar solvents like water or methanol (B129727) will likely result in poor solubility.[5]

  • Temperature: Solubility of solid compounds in organic solvents generally increases with temperature.[4][5] If you are working at low temperatures, solubility may be limited.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

  • Equilibration Time: It may take time for the solid to fully dissolve. Insufficient mixing or time can give the appearance of poor solubility.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to resolving solubility challenges.

Step 1: Verify Solvent Compatibility

  • Action: Based on the "like dissolves like" principle, select a solvent with a polarity similar to this compound.[3][4]

  • Recommendation: Start with solvents where the non-deuterated analog is known to be soluble, such as dichloromethane, chloroform, or ethyl acetate.[1][2] Avoid highly polar solvents.

Step 2: Optimize Physical Conditions

  • Action: Gently warm the mixture. Many organic compounds show increased solubility at higher temperatures.[4]

  • Recommendation: Warm the solution in a water bath and observe for dissolution. Be mindful of the solvent's boiling point.

  • Action: Increase agitation and time.

  • Recommendation: Use a vortex mixer or magnetic stirrer to ensure the compound is well-dispersed and allow sufficient time to reach equilibrium.

Step 3: Consider a Solvent Mixture

  • Action: If the compound is not soluble in a single solvent, a co-solvent system can be effective.

  • Recommendation: Try adding a small amount of a more polar or less polar solvent to your initial solvent to create a mixture with an intermediate polarity that may better match the solute.

Step 4: Experimental Determination of Solubility

  • Action: If solubility remains an issue, a systematic experimental determination of solubility may be necessary.

  • Recommendation: Follow a standardized protocol, such as the shake-flask method, to quantify solubility in various solvents.[3]

Data Presentation

Table 1: Qualitative Solubility of N-t-Boc-1-adamantylamine

SolventPolarityExpected Solubility of this compoundReference for Analog
DichloromethaneIntermediateSoluble[1][2]
ChloroformIntermediateSoluble[1][2]
Ethyl AcetateIntermediateSoluble[1][2]
HexaneNonpolarLikely Soluble[5]
TolueneNonpolarLikely Soluble[3]
Diethyl EtherNonpolarLikely Soluble[3]
AcetonePolar AproticLikely Soluble[3]
AcetonitrilePolar AproticModerately Soluble to Sparingly Soluble
MethanolPolar ProticSparingly Soluble to Insoluble[5]
WaterPolar ProticInsoluble[5]

Note: The expected solubility for the deuterated compound is inferred from its non-deuterated analog and general principles of solubility.

Experimental Protocols

Protocol: Determination of Qualitative Solubility

  • Preparation: Add approximately 2-5 mg of this compound to a small test tube.

  • Solvent Addition: Add the chosen solvent dropwise, up to 1 mL.

  • Agitation: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[6]

  • Observation: Observe if the solid dissolves completely.

  • Heating: If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Sparingly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand, letting the undissolved solid settle. For more rapid and complete separation, centrifuge the sample.[3]

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove all undissolved solid.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[3][4]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the quantified concentration.

Visualizations

TroubleshootingWorkflow Solubility Troubleshooting Workflow start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (nonpolar to moderately polar aprotic) start->check_solvent change_solvent Select a more appropriate solvent (e.g., DCM, Chloroform, Ethyl Acetate) check_solvent->change_solvent No optimize_conditions Have physical conditions been optimized? check_solvent->optimize_conditions Yes change_solvent->optimize_conditions apply_heat_agitation Gently warm and/or increase agitation/time optimize_conditions->apply_heat_agitation No consider_cosolvent Is a co-solvent system an option? optimize_conditions->consider_cosolvent Yes, still not dissolved apply_heat_agitation->consider_cosolvent use_cosolvent Add a co-solvent to modify polarity consider_cosolvent->use_cosolvent Yes determine_solubility Perform quantitative solubility determination consider_cosolvent->determine_solubility No end_success End: Compound Dissolved use_cosolvent->end_success determine_solubility->end_success

Caption: A workflow diagram for troubleshooting solubility issues.

ExperimentalWorkflow Shake-Flask Solubility Determination Workflow prep 1. Prepare Supersaturated Solution (Excess solid in known volume of solvent) equilibrate 2. Equilibrate (Agitate at constant temperature for 24-72h) prep->equilibrate separate 3. Separate Phases (Centrifuge or let stand) equilibrate->separate filtrate 4. Filter Supernatant (Use 0.45 µm PTFE syringe filter) separate->filtrate quantify 5. Quantify Concentration (e.g., by HPLC or NMR) filtrate->quantify calculate 6. Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for the shake-flask method.

References

Technical Support Center: Best Practices for Handling and Disposal of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving these valuable isotopic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling deuterated compounds?

A1: The primary safety concerns are dictated by the chemical properties of the molecule itself, not the presence of deuterium (B1214612). Deuterium is a stable, non-radioactive isotope of hydrogen.[1] Therefore, the hazards associated with a deuterated compound are generally the same as its non-deuterated counterpart. For example, deuterated chloroform (B151607) (CDCl₃) is a suspected carcinogen and irritant, similar to chloroform.[1][2] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Q2: How should I properly store deuterated compounds to ensure their stability?

A2: Proper storage is crucial to maintain isotopic purity and prevent degradation. Key storage practices include:

  • Low Temperature: For long-term storage, temperatures of -20°C are often recommended.[3] For shorter periods, refrigeration at 4°C may be sufficient. Always refer to the manufacturer's certificate of analysis for specific temperature requirements.

  • Protection from Light: Many organic compounds are light-sensitive. Storing deuterated compounds in amber vials or in the dark can prevent photodegradation.[3]

  • Protection from Moisture: Deuterated compounds, especially solvents, are often hygroscopic and can absorb atmospheric moisture. This can lead to H/D (hydrogen-deuterium) exchange and a decrease in isotopic enrichment. Store compounds in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen.[4]

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under a dry, inert atmosphere.[3]

Q3: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?

A3: H/D exchange is a process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from residual water in a solvent). This leads to a loss of isotopic enrichment and can compromise experimental results.

Factors that promote H/D exchange:

  • Presence of moisture: Water is a common source of protons.

  • Acidic or basic conditions: These can catalyze the exchange process.

  • Labile deuterium positions: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[3]

Prevention strategies:

  • Use anhydrous (dry) solvents and reagents.

  • Handle compounds under an inert atmosphere.

  • Use oven-dried glassware.

  • Control the pH of aqueous solutions to be near neutral, if possible.[3]

  • For sensitive compounds, use aprotic solvents.

Q4: How do I dispose of waste containing deuterated compounds?

A4: Waste containing deuterated compounds should be disposed of based on the chemical hazards of the compound and the solvent, not its isotopic nature. Stable isotope-labeled waste is generally treated like common chemical waste.[1] There are no special regulations for the disposal of deuterated compounds due to their isotopic labeling. Follow your institution's and local regulations for chemical waste disposal. This typically involves segregating waste streams, such as halogenated and non-halogenated solvents, and aqueous acidic or basic solutions.[5]

Q5: Is it possible to recycle deuterated solvents?

A5: While technically possible, the recycling of deuterated solvents is not a common practice in most laboratories due to the high cost and specialized equipment required. However, some companies offer general solvent recycling services that may be applicable to larger volumes of deuterated solvent waste.[6][7][8][9] For most research labs, the small quantities used make recycling economically unfeasible. Some research groups do recycle more expensive deuterated solvents like d8-THF in-house.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Isotopic Purity (H/D Exchange) - Exposure to atmospheric moisture.- Use of protic or non-anhydrous solvents.- Acidic or basic contamination in the sample or on glassware.- Handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon).- Use high-purity, anhydrous solvents. Consider using solvents from sealed ampules.- Ensure all glassware is oven-dried before use.- Neutralize the reaction mixture carefully before workup.[3]
Low or Inconsistent Signal for Deuterated Internal Standard in Mass Spectrometry - Degradation of the standard due to improper storage.- Adsorption of the standard to container surfaces.- Prepare a fresh working solution from the stock solution.- Verify storage conditions (temperature, light exposure).- Use silanized glass vials to prevent adsorption.- Prepare working solutions fresh before each use.[3]
Unexpected Peaks in NMR Spectrum - Contamination from residual protonated solvent.- Impurities from the reaction or storage container.- H/D exchange with moisture, leading to a prominent H₂O/HOD peak.- Use high-purity deuterated solvents (≥99.8 atom % D).- Use clean, dry glassware and PTFE accessories.- To minimize the water peak, dry the NMR tube and handle the solvent in a dry atmosphere. Rinsing the tube with the deuterated solvent before preparing the sample can also help.[10]

Data Presentation

Table 1: Physical Properties of Common Deuterated NMR Solvents
Solvent NameChemical FormulaMolecular Weight ( g/mol )Density (g/mL at 25°C)Melting Point (°C)Boiling Point (°C)
Chloroform-dCDCl₃120.381.500-6461
Deuterium OxideD₂O20.031.1073.8101.4
Acetone-d₆C₃D₆O64.120.872-9456
Dimethyl Sulfoxide-d₆ (DMSO-d₆)C₂D₆SO84.171.18820.2189
Methanol-d₄CD₄O36.070.888-9865
Benzene-d₆C₆D₆84.150.9436.879
Toluene-d₈C₈D₈100.200.943-95110
Acetonitrile-d₃C₂D₃N44.070.844-4481

Note: Melting and boiling points are for the corresponding non-deuterated compounds, except for D₂O, and serve as a guide for the useful liquid range.

Table 2: Examples of Kinetic Isotope Effect (KIE) in Drug Metabolism

The Kinetic Isotope Effect (kH/kD) is the ratio of the reaction rate of the non-deuterated (protium) compound to the deuterated compound. A KIE greater than 1 indicates that the C-D bond is broken more slowly than the C-H bond, which can lead to reduced metabolism.

Drug/CompoundMetabolic ReactionEnzyme SystemObserved kH/kDReference
7-Ethoxycoumarin (B196162)O-deethylationCytochrome P-450 (phenobarbital-induced)3.79[3]
7-EthoxycoumarinO-deethylationCytochrome P-450 (3-methylcholanthrene-induced)1.90[3]
AnilineAminolysisPyridine1.28 - 1.35[11]
Aniline (strongly basic)AminolysisPyridine0.439 - 0.918 (inverse KIE)[11]
Butethal (D2 version)In vivo metabolismMouse~2.5 (based on half-life)[12]

Experimental Protocols

Protocol 1: Quenching of a Reaction Containing Deuterated Lithium Aluminum Hydride (LiAlD₄)

This protocol describes a safe method for quenching a reaction where deuterated lithium aluminum hydride has been used as a reducing agent. The principles are the same as for quenching LiAlH₄.[13][14][15][16][17][18]

Materials:

  • Reaction flask containing the completed LiAlD₄ reaction in an inert solvent (e.g., THF, diethyl ether).

  • Ice bath.

  • Anhydrous isopropanol (B130326) or ethanol (B145695).

  • Methanol (B129727).

  • Water.

  • Addition funnel.

  • Stir plate and stir bar.

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Cool the Reaction: Place the reaction flask in an ice bath and allow it to cool to 0°C with continuous stirring. Ensure the reaction is under an inert atmosphere.

  • Initial Quench with Isopropanol/Ethanol: Slowly and dropwise, add isopropanol or ethanol to the reaction mixture via an addition funnel. Be cautious as the reaction is exothermic and will generate deuterium gas. Continue the slow addition until the bubbling subsides.

  • Secondary Quench with Methanol: Once the initial vigorous reaction has ceased, slowly add methanol in a dropwise manner to quench any remaining reactive hydride.

  • Final Quench with Water: After the reaction with methanol is complete, very cautiously add water dropwise. This step can still be highly exothermic.

  • Workup: Once the quenching is complete and no more gas evolution is observed, the reaction mixture can be worked up according to the specific requirements of the product being isolated. This may involve adding aqueous acid or base to dissolve the aluminum salts, followed by extraction.

  • Waste Disposal: The resulting aqueous and organic layers should be disposed of as hazardous chemical waste, following your institution's guidelines.

Protocol 2: Determination of Isotopic Enrichment by NMR Spectroscopy

This protocol provides a general method for assessing the isotopic purity of a deuterated compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Deuterated compound sample.

  • High-purity, non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).

  • NMR spectrometer.

  • NMR tubes.

Procedure for ¹H NMR:

  • Sample Preparation: Accurately weigh a known amount of the deuterated compound and a known amount of an internal standard (a compound with a known number of protons and a signal that does not overlap with the analyte) into a clean, dry NMR tube. Dissolve the mixture in a suitable deuterated solvent.

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signal of the internal standard and the residual proton signals of the deuterated compound at the positions where deuterium has been incorporated.

  • Calculation: The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the sample and standard.

Procedure for ²H NMR:

  • Sample Preparation: Dissolve the deuterated compound in a non-deuterated solvent.

  • Acquire Spectrum: Acquire a quantitative ²H NMR spectrum.

  • Data Processing and Calculation: Integrate the deuterium signals of interest. The relative integrals of the different deuterium signals can provide information about the isotopic distribution within the molecule. The overall isotopic purity can be determined by comparing the total deuterium signal to that of a known standard or by using a combined ¹H and ²H NMR approach.

Visualizations

Handling_Workflow Figure 1: Workflow for Handling a New Deuterated Compound receive Receive Compound sds Review Safety Data Sheet (SDS) receive->sds ppe Wear Appropriate PPE sds->ppe storage Select Storage Conditions (Temp, Light, Inert Atm.) ppe->storage log Log Compound in Inventory storage->log use Use in Experiment (Under Inert Atmosphere if Sensitive) log->use cleanup Clean Glassware Thoroughly use->cleanup restock Return to Proper Storage use->restock disposal Dispose of Waste Correctly cleanup->disposal

Figure 1: Workflow for Handling a New Deuterated Compound

Disposal_Decision_Tree Figure 2: Decision Tree for Disposal of Deuterated Waste start Deuterated Waste Generated identify Identify Chemical Hazards (Flammable, Corrosive, Toxic, etc.) start->identify liquid Is the waste liquid or solid? identify->liquid halogen Is it a halogenated solvent? liquid->halogen Liquid sharps Is it a sharp? liquid->sharps Solid aqueous Is it an aqueous solution? halogen->aqueous No halogen_bin Halogenated Organic Waste halogen->halogen_bin Yes ph What is the pH? aqueous->ph Yes non_halogen_bin Non-Halogenated Organic Waste aqueous->non_halogen_bin No acid_bin Aqueous Acid Waste ph->acid_bin < 7 base_bin Aqueous Base/Neutral Waste ph->base_bin >= 7 solid_bin Solid Chemical Waste sharps->solid_bin No sharps_bin Sharps Waste Container sharps->sharps_bin Yes

Figure 2: Decision Tree for Disposal of Deuterated Waste

KIE_Concept Figure 3: Conceptual Diagram of the Kinetic Isotope Effect cluster_ch C-H Bond Cleavage cluster_cd C-D Bond Cleavage ch_reactant Reactant (R-H) ch_ts Transition State ch_reactant->ch_ts Lower Activation Energy (Ea) ch_product Product ch_ts->ch_product Faster Rate (kH) kie Kinetic Isotope Effect (KIE) = kH / kD > 1 ch_product->kie cd_reactant Deuterated Reactant (R-D) cd_ts Transition State cd_reactant->cd_ts Higher Activation Energy (Ea) hd_exchange H/D Exchange (Loss of Isotopic Purity) cd_reactant->hd_exchange H₂O, Acid/Base cd_product Product cd_ts->cd_product Slower Rate (kD) cd_product->kie

Figure 3: Conceptual Diagram of the Kinetic Isotope Effect

References

Validation & Comparative

A Comparative Guide to N-t-Boc-1-adamantylamine-d15 and Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-t-Boc-1-adamantylamine-d15, its non-deuterated analog N-t-Boc-1-adamantylamine, and the active pharmaceutical ingredient Amantadine (B194251). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and application.

Product Comparison

The following tables summarize the key specifications and typical analytical data for this compound, N-t-Boc-1-adamantylamine, and Amantadine.

Table 1: General Specifications

ParameterThis compoundN-t-Boc-1-adamantylamineAmantadine
Synonyms N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15tert-Butyl adamantan-1-ylcarbamate1-Adamantanamine, 1-Aminoadamantane
CAS Number 151476-40-3 (Unlabeled)151476-40-3768-94-5
Molecular Formula C₁₅H₁₀D₁₅NO₂C₁₅H₂₅NO₂C₁₀H₁₇N
Molecular Weight 266.46 g/mol [1]251.36 g/mol [2][3]151.25 g/mol
Appearance White Solid[1]White powder[3]White crystalline solid

Table 2: Typical Certificate of Analysis Data

ParameterThis compound (Typical)N-t-Boc-1-adamantylamineAmantadine Hydrochloride (USP)
Purity (by HPLC/GC) ≥98%93% - 95%[3][4]98.5% - 101.5%[5]
Isotopic Purity ≥98% Deuterium IncorporationNot ApplicableNot Applicable
Identification (¹H NMR, MS) Conforms to structureConforms to structureConforms to structure[6][7]
Individual Impurities Not specifiedNot specified≤0.3%[5]
Total Impurities Not specifiedNot specified≤1.0%[5]

Experimental Protocols

Boc-Deprotection of N-t-Boc-1-adamantylamine to Yield Amantadine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, amantadine.

Materials:

  • N-t-Boc-1-adamantylamine

  • 4M Hydrochloric Acid (HCl) in 1,4-dioxane[8]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-t-Boc-1-adamantylamine in a minimal amount of DCM in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (B91453) to the flask.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine, amantadine.

Quantification of Amantadine in Human Plasma using HPLC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of amantadine in a biological matrix, a primary application for this compound (which is deprotected to amantadine-d15 prior to use as an internal standard).

Materials:

  • Amantadine standard

  • Amantadine-d15 (prepared from this compound) as an internal standard (IS)[9][10]

  • Human plasma samples

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)[9][10]

  • C18 reverse-phase HPLC column[9][10]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the amantadine-d15 internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to separate amantadine from matrix components.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Amantadine transition: m/z 152.2 -> 135.2

      • Amantadine-d15 transition: m/z 167.2 -> 150.2

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of amantadine to amantadine-d15 against the concentration of the standards.

    • Determine the concentration of amantadine in the plasma samples from the calibration curve.

Visualizations

Synthesis of Amantadine from N-t-Boc-1-adamantylamine

The following diagram illustrates the straightforward deprotection reaction to synthesize amantadine.

G Synthesis of Amantadine A This compound (or non-deuterated) B Amantadine-d15 (or non-deuterated) A->B + HCl R HCl in Dioxane (Acidic Deprotection) R->B

Caption: A simplified workflow for the synthesis of Amantadine via Boc-deprotection.

Antiviral Mechanism of Action of Amantadine

This diagram outlines the mechanism by which amantadine inhibits the replication of the influenza A virus.

G Amantadine's Antiviral Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2 M2 Ion Channel vRNA Viral RNA Replication Viral Replication vRNA->Replication Release into Cytoplasm Endosome->vRNA Acidification & Uncoating Cytoplasm Cytoplasm Amantadine Amantadine Amantadine->M2 Blocks Proton Flow

Caption: Amantadine blocks the M2 ion channel, preventing viral uncoating.

References

A Comparative Guide to N-t-Boc-1-adamantylamine-d15 and Other Isotopic Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated compounds are widely utilized. This guide provides a detailed comparison of N-t-Boc-1-adamantylamine-d15 and its deprotected form, Amantadine-d15, along with another common alternative, Amantadine-d6, in the context of quantifying Amantadine (B194251) in biological matrices.

This compound serves as a protected, stable precursor to Amantadine-d15. The tert-butoxycarbonyl (Boc) protecting group can be removed to yield the primary amine, which is structurally analogous to the analyte, Amantadine. This guide will delve into the performance characteristics of these deuterated standards, supported by experimental data from various studies.

Performance Data Summary

The following tables summarize the performance of Amantadine-d15 and Amantadine-d6 as internal standards in the LC-MS/MS analysis of Amantadine in human plasma. This data is compiled from multiple sources to provide a comprehensive overview.

Table 1: Performance Characteristics of Amantadine-d15 as an Internal Standard

ParameterPerformance
Linearity Range15 - 2000 ng/mL[1][2]
Correlation Coefficient (r²)0.9972 - 0.9993[1]
Lower Limit of Quantification (LLOQ)15 ng/mL[1][2]
Intra-day Precision (%CV)≤ 8.7%
Inter-day Precision (%CV)≤ 10.7%[3]
Accuracy (% Bias)90.4% to 102.4%[3]
Mean Recovery~100.2%[1]

Table 2: Performance Characteristics of Amantadine-d6 as an Internal Standard

ParameterPerformance
Linearity Range0.50 - 500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.9969[4]
Lower Limit of Quantification (LLOQ)0.50 ng/mL[4]
Intra-batch Precision (%CV)≤ 5.42%[4]
Inter-batch Precision (%CV)≤ 4.23%[4]
Accuracy (% Bias)98.47% to 105.72%[4]
Mean Recovery98.75%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of Amantadine using deuterated internal standards.

Protocol 1: Analysis of Amantadine using Amantadine-d15 Internal Standard

This protocol utilizes a simple protein precipitation method for sample preparation.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of human plasma, add 20 µL of the internal standard spiking solution (Amantadine-d15 in diluent).

  • Add 500 µL of methanol (B129727) to precipitate proteins.

  • Vortex vigorously for approximately 60 seconds.

  • Centrifuge the samples for about 5 minutes at 2500 x g.

  • Dilute 20 µL of the supernatant with 400 µL of reconstitution solution (0.1% formic acid in Methanol/H₂O, 1:4, v/v) in a 96-well plate for injection.

2. LC-MS/MS Conditions:

  • LC Column: Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in H₂O

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 15% B, increase to 35% B at 1.6 min, then to 100% B at 1.7 min and hold until 3.7 min. Return to 15% B at 3.8 min.

  • Flow Rate: Not specified in the provided context.

  • Injection Volume: Not specified in the provided context.

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Amantadine: m/z 152.0 → 135.1[1]

    • Amantadine-d15: m/z 167.2 → 150.1[1]

Protocol 2: Analysis of Amantadine using Amantadine-d6 Internal Standard

This protocol employs a solid-phase extraction (SPE) method for cleaner sample extracts.[4]

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add the internal standard (Amantadine-d6).

  • Perform solid-phase extraction using Phenomenex Strata-X-C 33 µ cartridges.

  • Wash the cartridges and elute the analyte and internal standard.

2. LC-MS/MS Conditions:

  • LC Column: Synergi™ Hydro-RP C₁₈ (150 mm × 4.6 mm, 4 µm)[4]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[4]

  • Flow Rate: Not specified in the provided context.

  • Injection Volume: Not specified in the provided context.

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Ionization[4]

  • MRM Transitions:

    • Amantadine: m/z 152.1 → 135.1[4]

    • Amantadine-d6: m/z 158.0 → 141.1[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical bioanalytical workflow for therapeutic drug monitoring and the logical relationship of this compound to its active internal standard form.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Amantadine-d15 or Amantadine-d6) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (Detection & Quantification) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Report Generate Report Concentration_Calculation->Report

Caption: Bioanalytical Workflow for Amantadine Quantification.

G cluster_precursor Precursor Standard cluster_active Active Internal Standard cluster_analyte Analyte Precursor This compound Active_IS Amantadine-d15 Precursor->Active_IS Deprotection (Removal of Boc group) Analyte Amantadine Active_IS->Analyte Structural Analogue (Used for Quantification)

Caption: Relationship of this compound to Amantadine.

Comparison and Discussion

Both Amantadine-d15 and Amantadine-d6 have demonstrated excellent performance as internal standards for the quantification of Amantadine. The choice between them may depend on several factors:

  • Degree of Deuteration: Amantadine-d15 has a higher degree of deuteration than Amantadine-d6. A higher mass difference between the analyte and the internal standard can be advantageous in minimizing potential crosstalk or isotopic interference.

  • Synthetic Availability and Cost: The ease of synthesis and commercial availability of these standards can be a deciding factor in a laboratory setting.

  • Method Performance: As shown in the tables, both standards enable the development of highly sensitive, precise, and accurate methods. The specific performance may vary depending on the sample preparation technique, LC conditions, and mass spectrometer used. In the presented data, the method using Amantadine-d6 achieved a lower LLOQ, suggesting potentially higher sensitivity under those specific experimental conditions.[4]

The Role of this compound:

This compound serves as a stable, protected precursor that can be converted to Amantadine-d15. The Boc protecting group enhances the stability and may simplify the handling and storage of the compound. For use as an internal standard for Amantadine analysis, the Boc group must be removed prior to or during sample preparation to generate the free amine that is structurally analogous to the analyte.

Conclusion

The selection of a suitable isotopic internal standard is a critical step in the development of robust and reliable bioanalytical methods. Both Amantadine-d15 (derived from this compound) and Amantadine-d6 are excellent choices for the quantitative analysis of Amantadine. The data presented in this guide, compiled from various scientific sources, indicates that both standards can be used to develop methods that meet the stringent requirements of regulatory bodies for bioanalytical method validation. The ultimate choice between these standards may be guided by practical considerations such as commercial availability, cost, and the specific requirements of the analytical method.

References

The Gold Standard of Quantification: Unpacking the Accuracy and Precision of N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of therapeutic agents is paramount. In the realm of bioanalysis, the use of stable isotope-labeled internal standards has emerged as a cornerstone for achieving reliable data. This guide provides an in-depth comparison of quantification using N-t-Boc-1-adamantylamine-d15, a deuterated analog of an amantadine (B194251) derivative, against alternative analytical methods. Supported by experimental data, this document will illuminate the superior performance of stable isotope dilution assays in demanding research and clinical settings.

The quantification of drugs and their metabolites in biological matrices is a critical aspect of pharmaceutical development and therapeutic drug monitoring. Accuracy and precision are non-negotiable, as they directly impact the safety and efficacy of a therapeutic intervention. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.

This compound serves as an ideal internal standard for the quantification of amantadine and its derivatives. Amantadine, an antiviral and antiparkinsonian drug, requires sensitive and selective analytical methods for its determination in biological matrices.[1] The structural similarity and the mass shift provided by the 15 deuterium (B1214612) atoms in this compound allow it to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability in instrument response.[1]

Comparative Analysis of Quantification Methods

This section presents a comparative overview of the performance of LC-MS/MS methods utilizing a deuterated internal standard for amantadine quantification against other analytical techniques.

Table 1: Performance Characteristics of Amantadine Quantification Methods
MethodAnalyteInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Reference
LC-MS/MS AmantadineAmantadine-d15 Human Plasma15 - 2000Intra-run: -3.3 to 0.7, Inter-run: -3.3 to 0.7Intra-run: ≤ 6.6, Inter-run: ≤ 6.3[2][3]
LC-MS³ AmantadineAmantadine-d15 Human Plasma50 - 1500Intra-day & Inter-day: < 8.0Intra-day & Inter-day: < 8.0[4][5][6][7]
LC-MS/MS AmantadineAmantadine-d6Human Plasma0.50 - 500Intra-batch: 98.47 - 105.72, Inter-batch: 98.86 - 105.21Intra-batch: ≤ 5.42, Inter-batch: ≤ 4.23[8]
Spectrophotometry Amantadine HCl-Capsules2 - 90 (µg/mL)99.8 - 100.5≤ 1.63[9]
Spectrofluorometry Amantadine HCl-Capsules & Plasma0.05 - 10 (µg/mL)98.91 ± 1.93 (Capsules), 96.3 - 101.2 (Plasma)-[10]
TLC Amantadine HCl-Bulk & Capsules5 - 40 (µ g/spot )99.0 ± 1.0-[11]
UHPLC-LTQ Orbitrap MS Amantadine-Chicken Muscle1 - 100 (µg/kg)Intra-day: 87.5 - 102.4, Inter-day: 82.5 - 105.8Intra-day: 3.9 - 6.3, Inter-day: 5.95 - 13.9[12]

As evidenced in Table 1, LC-MS/MS methods employing a deuterated internal standard, such as amantadine-d15, demonstrate exceptional accuracy and precision over a wide linear range. The low percentage of coefficient of variation (%CV) highlights the high reproducibility of these methods. In contrast, while spectrophotometric and chromatographic methods offer viable alternatives, they often exhibit wider acceptance criteria for accuracy and precision and may have limitations in terms of sensitivity and selectivity, especially in complex biological matrices.

Experimental Protocols

To provide a comprehensive understanding, this section details the methodologies for the key experiments cited in this guide.

LC-MS/MS Quantification of Amantadine in Human Plasma using Amantadine-d15

This method was developed for the robust and high-throughput analysis of amantadine in human plasma.[2][3]

  • Sample Preparation: Protein precipitation was employed for sample extraction. To 20 µL of human plasma, 20 µL of the internal standard spiking solution (amantadine-d15 in diluent) was added. The proteins were then precipitated by adding 500 µL of methanol (B129727) and vortexing vigorously.[2]

  • Chromatographic Separation: Separation was achieved on an Agilent Eclipse Plus C18 column (50 x 3.0 mm, 3.5 µm) with a gradient elution. The mobile phase consisted of two components: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient started at 15% B, ramped up to 100% B, and then returned to the initial conditions.[2]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 152.0 → 135.1 for amantadine and m/z 167.2 → 150.1 for amantadine-d15.[2]

Spectrophotometric Determination of Amantadine Hydrochloride

This method is based on the charge-transfer complexation reaction between the amantadine base and iodine.[9]

  • Reaction: An aliquot of the drug solution is mixed with a known excess of iodine solution in a suitable solvent.

  • Measurement: The absorbance of the colored product is measured at the wavelength of maximum absorption.

  • Quantification: The concentration of amantadine is determined by relating the absorbance to a pre-established calibration curve.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (20 µL) is_spike Add Amantadine-d15 (IS) plasma->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: LC-MS/MS workflow for amantadine quantification.

signaling_pathway_placeholder cluster_principle Principle of Stable Isotope Dilution Assay analyte Analyte (Amantadine) extraction Sample Preparation (Extraction, Cleanup) analyte->extraction is Internal Standard (Amantadine-d15) is->extraction sample Biological Sample sample->analyte sample->is Spike lcms LC-MS/MS Analysis extraction->lcms ratio Constant Analyte/IS Ratio lcms->ratio Unaffected by matrix effects & variability

Caption: Principle of Stable Isotope Dilution Assay.

Conclusion

The data overwhelmingly supports the use of this compound as an internal standard for the highly accurate and precise quantification of amantadine and its derivatives. The LC-MS/MS method with a deuterated internal standard offers superior performance in terms of sensitivity, specificity, and reproducibility compared to other analytical techniques. For researchers and professionals in drug development, adopting this "gold standard" approach is crucial for generating reliable data that can withstand regulatory scrutiny and ensure the safety and efficacy of therapeutic agents. The detailed protocols and workflows provided in this guide serve as a valuable resource for implementing this robust analytical methodology.

References

A Comparative Guide to Bioanalytical Methods for Amantadine Utilizing Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of amantadine (B194251) in human plasma. The focus is on the utilization of N-t-Boc-1-adamantylamine-d15 as a precursor for the stable isotope-labeled internal standard, amantadine-d15, and its performance relative to other internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate bioanalytical assays for amantadine.

Introduction

Amantadine is an antiviral and anti-Parkinsonian agent for which therapeutic drug monitoring is crucial for efficacy and safety. Accurate quantification in biological matrices is paramount, and the choice of internal standard is a critical factor in method performance. Stable isotope-labeled (SIL) internal standards, such as amantadine-d15, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for matrix effects and variability in sample processing.[1][2] this compound serves as a key intermediate in the synthesis of amantadine-d15.[3] This guide compares published LC-MS/MS methods that employ amantadine-d15 and other deuterated variants with methods that utilize non-isotopically labeled internal standards.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative performance parameters of different LC-MS/MS methods for amantadine analysis, highlighting the impact of the internal standard and sample preparation technique on method sensitivity, precision, and accuracy.

Table 1: Comparison of LC-MS/MS Method Performance for Amantadine Quantification

ParameterMethod 1: Amantadine-d15 IS (Protein Precipitation)[3][4]Method 2: Amantadine-d6 IS (Solid Phase Extraction)[1]Method 3: Non-Deuterated IS (Direct Dilution)[5][6]Method 4: Amantadine-d15 IS (LC-MS³)[2]
Internal Standard (IS) Amantadine-d15Amantadine-d61-(1-adamantyl)pyridinium bromideAmantadine-d15
Sample Preparation Protein PrecipitationSolid Phase Extraction (SPE)Direct DilutionProtein Precipitation
Linearity Range 15 - 2000 ng/mL0.50 - 500 ng/mL50 - 1000 µg/L (ng/mL)50 - 1500 ng/mL
Correlation Coefficient (r²) > 0.9972≥ 0.9969> 0.99> 0.995
Lower Limit of Quantification (LLOQ) 15 ng/mL0.50 ng/mL50 µg/L (ng/mL)50 ng/mL
Limit of Detection (LOD) Not Reported0.18 ng/mL20 µg/L (ng/mL)Not Reported
Intra-Assay Precision (%CV) ≤ 6.6%≤ 5.42%< 6%< 10.7%
Inter-Assay Precision (%CV) ≤ 6.3%≤ 5.42%< 8%< 10.7%
Accuracy (% Bias or % Recovery) -7.3% to 3.3%98.47% to 105.72%99% to 101%90.4% to 102.4%
Mean Recovery 100.2%97.89% - 100.28%99% - 101%Within acceptable limits
Matrix Effect (%CV) ≤ 2.9%IS-normalized MFs: 0.981 to 1.012No ion suppression reported99.0% - 102.9%

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 1 are provided below.

Method 1: Protein Precipitation with Amantadine-d15 Internal Standard [3][4]

  • Sample Preparation: To 20 µL of human plasma, add the internal standard solution (amantadine-d15). Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

  • Extraction: Vortex and centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 column with a gradient elution using mobile phases of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.

Method 2: Solid Phase Extraction with Amantadine-d6 Internal Standard [1]

  • Sample Preparation: To 200 µL of human plasma, add the internal standard (amantadine-d6).

  • Extraction: Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Phenomenex Strata-X-C).

  • Elution and Analysis: Elute the analyte and internal standard and inject into the LC-MS/MS system.

  • Chromatography: Utilize a C18 analytical column with an isocratic mobile phase of acetonitrile and ammonium formate buffer.

  • Mass Spectrometry: Quantify using a triple quadrupole mass spectrometer in positive ionization mode via multiple reaction monitoring (MRM).

Method 3: Direct Dilution with a Non-Deuterated Internal Standard [5][6]

  • Sample Preparation: Dilute 50 µL of serum sample with 50 µL of the internal standard solution (1-(1-adamantyl)pyridinium bromide) and 1000 µL of water.

  • Further Dilution: Take 25 µL of this mixture and dilute with 500 µL of water.

  • Analysis: Directly inject 2 µL of the final diluted sample into the LC-MS/MS system.

  • Chromatography: Isocratic separation on a C8 column with a mobile phase of water/acetonitrile with formic acid.

  • Mass Spectrometry: Detection via electrospray ionization in positive ion and selective reaction monitoring mode.

Method 4: LC-MS³ with Amantadine-d15 Internal Standard [2]

  • Sample Preparation: Pre-treat plasma samples by precipitating proteins with acetonitrile, with amantadine-d15 as the internal standard.

  • Chromatography: Separate the compounds on a C18 column using isocratic elution with a mobile phase of formic acid in water and acetonitrile.

  • Mass Spectrometry: Employ a hybrid quadrupole-linear ion trap (QqLIT) mass spectrometer for triple-stage fragmentation (MS³) analysis. The transitions monitored were m/z 152.2→135.3→107.4 for amantadine and m/z 167.0→150.3→118.1 for amantadine-d15.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described methods.

experimental_workflow_1 plasma 20 µL Human Plasma add_is Add Amantadine-d15 IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Amantadine Analysis using Protein Precipitation.

experimental_workflow_2 plasma 200 µL Human Plasma add_is Add Amantadine-d6 IS plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute Analyte & IS spe->elute lcms LC-MS/MS Analysis elute->lcms

Caption: Workflow for Amantadine Analysis using Solid Phase Extraction.

experimental_workflow_3 serum 50 µL Serum add_is Add Non-Deuterated IS & Water serum->add_is dilute Further Dilution add_is->dilute lcms Direct Injection into LC-MS/MS dilute->lcms

References

The Gold Standard: A Comparative Guide to the Performance of Deuterated Standards in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. The use of internal standards is fundamental to achieving reliable and reproducible results in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, deuterated standards have emerged as the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards against their alternatives, supported by experimental data and detailed methodologies.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are isotopically labeled compounds where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but with a slightly higher mass, allowing it to be distinguished by the mass spectrometer.[2] This near-identical nature is the cornerstone of its superior performance, as it allows the deuterated standard to co-elute with the analyte and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[1][2]

In contrast, non-deuterated internal standards, such as structural analogs, are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While they can provide some level of analytical correction, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[3] These differences can result in less accurate and precise quantification, especially in the presence of complex biological matrices that are prone to significant matrix effects.[3][4]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision in bioanalytical assays.[1][3]

Table 1: Comparison of Assay Performance with Different Internal Standards [1]

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)Matrix Effect (%)Recovery (%)
Deuterated IS 1098.53.297.892.5
100101.22.199.193.1
100099.81.898.592.8
Structural Analog IS 1088.79.885.478.2
10092.17.588.279.1
100090.56.986.778.8
External Standard (No IS) 1075.318.5N/AN/A
10078.915.2N/AN/A
100076.116.8N/AN/A

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification [1]

Internal Standard TypeInter-Patient Assay Imprecision (CV%)
Deuterated IS (SIR-d3) 4.8
Structural Analog IS (DMR) 9.2

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.

Consolidated Bioanalytical Method Validation Protocol

This protocol outlines the key steps for validating a bioanalytical method using a deuterated internal standard with LC-MS/MS.

1. Objective: To validate an LC-MS/MS method for the accurate and precise quantification of a target analyte in a biological matrix (e.g., human plasma) using a deuterated internal standard.

2. Materials:

  • Analyte reference standard

  • Deuterated internal standard (isotopic purity ≥98%)

  • Blank biological matrix from at least six unique sources

  • HPLC-grade solvents and reagents

  • Calibrated analytical balance, pipettes, and other standard laboratory equipment

  • LC-MS/MS system

3. Method:

  • Stock and Working Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent. From these, prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Sample Preparation:

    • Aliquot a fixed volume of the biological matrix (e.g., 100 µL) into a microcentrifuge tube.

    • Add a fixed volume of the deuterated internal standard working solution to all samples, except for the blank matrix.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

4. Key Validation Experiments:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

  • Calibration Curve: Prepare a calibration curve with at least 6-8 non-zero concentration points. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze at least five replicates of QC samples at a minimum of three concentration levels (low, medium, high) on three different days. Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).

  • Matrix Effect Evaluation:

    • Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

    • Protocol:

      • Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.

      • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.

    • Calculations:

      • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

      • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = MF of Analyte / MF of Internal Standard

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[5][6]

  • Stability: Evaluate the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Mandatory Visualization

G cluster_process Analytical Process cluster_output Result Analyte Analyte in Biological Matrix Deuterated_IS Deuterated IS (Chemically Identical) Analyte->Deuterated_IS Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Deuterated_IS->Sample_Prep Accurate_Quantification Accurate & Precise Quantification Deuterated_IS->Accurate_Quantification Correction for Variability LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation MS_Detection MS Detection (Matrix Effects) LC_Separation->MS_Detection MS_Detection->Accurate_Quantification

Caption: Rationale for Deuterated Standards in Mass Spectrometry-based Bioanalysis.

G Start Start: Obtain Blank Biological Matrix Spike_Pre Spike Analyte & Internal Standard (Pre-Extraction) Start->Spike_Pre Extract_Blank Extract Blank Matrix Start->Extract_Blank Analyze_Neat Prepare & Analyze Neat Solution (Set A) Start->Analyze_Neat Extract_Spiked Perform Sample Extraction Spike_Pre->Extract_Spiked Spike_Post Spike Analyte & Internal Standard (Post-Extraction) Analyze_Post LC-MS/MS Analysis (Set B) Spike_Post->Analyze_Post Extract_Blank->Spike_Post Analyze_Pre LC-MS/MS Analysis (Set C) Extract_Spiked->Analyze_Pre Calculate Calculate Matrix Effect, Recovery, and IS-Normalized MF Analyze_Pre->Calculate Analyze_Post->Calculate Analyze_Neat->Calculate End End: Evaluate Performance Calculate->End

Caption: A typical experimental workflow for evaluating internal standards in a complex biological matrix.

References

A Comparative Guide to N-t-Boc-1-adamantylamine-d15 Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable internal standard is a critical step to ensure the accuracy and reliability of quantitative analytical methods. This guide provides a comparative overview of N-t-Boc-1-adamantylamine-d15, a deuterated reference material, against its non-deuterated analog and the parent compound, 1-adamantylamine. This comparison is designed to assist in making an informed decision for its application in various research and development settings.

Product Specifications

The following table summarizes the key specifications for this compound and related compounds based on available data from various suppliers. It is important to note that specific values for purity and isotopic enrichment should be confirmed by consulting the Certificate of Analysis (CoA) from the respective supplier.

SpecificationThis compoundN-t-Boc-1-adamantylamine (non-deuterated)1-Adamantylamine
Chemical Formula C₁₅H₁₀D₁₅NO₂C₁₅H₂₅NO₂C₁₀H₁₇N
Molecular Weight 266.46 g/mol [1][2]251.36 g/mol [3]151.25 g/mol [4][5]
CAS Number Not consistently available151476-40-3[1][3]768-94-5[4][5]
Appearance White Solid[2]Not specifiedWhite to off-white crystalline solid
Purity CoA requiredCoA required97% or >99%[4][5]
Isotopic Enrichment CoA requiredNot applicableNot applicable
Storage Conditions 2-8°C Refrigerator[2]Not specifiedRoom temperature
Melting Point Not specifiedNot specified206-208 °C[4]
Solubility Not specifiedNot specifiedSoluble in 1 M HCl (5%), polar solvents; less soluble in non-polar solvents.

Key Applications

This compound serves as an intermediate in the preparation of isotopically labeled Amantadine.[2] In analytical chemistry, it is primarily used as an internal standard for the quantification of N-t-Boc-1-adamantylamine or related compounds by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for differentiation from the non-labeled analyte, enabling precise and accurate measurement.

Experimental Protocols

While specific experimental protocols are proprietary to the manufacturers, the following are general methodologies used for the quality control of reference materials like this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Principle: This technique separates components in a mixture based on their differential distribution between a stationary phase (e.g., a C18 column) and a mobile phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks detected.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Methodology:

    • A calibrated solution of the reference material is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • The solution is injected into the HPLC system.

    • A gradient or isocratic elution method is employed to separate the main compound from any impurities.

    • The chromatogram is recorded, and the area of each peak is integrated.

    • The chemical purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions. For a deuterated compound, the mass spectrum will show a characteristic isotopic distribution pattern. The isotopic enrichment is determined by comparing the intensity of the ion corresponding to the deuterated molecule with the intensities of ions corresponding to the non-deuterated and partially deuterated molecules.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or quadrupole mass spectrometer) is used.

  • Methodology:

    • The sample is introduced into the mass spectrometer, typically after ionization (e.g., by electrospray ionization or electron ionization).

    • The mass spectrum is acquired over a relevant mass range.

    • The relative abundances of the different isotopic peaks are measured.

    • The isotopic enrichment is calculated based on the measured ion intensities.

Workflow and Relationships

The selection and application of a deuterated reference material follow a logical workflow and are based on the relationship between the analyte and the internal standard.

A Identify Need for Quantitative Analysis B Select Appropriate Internal Standard (IS) A->B C Procure Candidate Reference Materials B->C D Review Certificate of Analysis (CoA) C->D E Compare Specifications: Purity, Isotopic Enrichment, etc. D->E F Select Best-Fit Reference Material E->F G Method Development & Validation F->G H Routine Sample Analysis G->H

Workflow for Reference Material Selection.

cluster_sample Sample Matrix cluster_standard Reference Material Analyte N-t-Boc-1-adamantylamine (Analyte) Method LC-MS or GC-MS Analysis Analyte->Method IS This compound (Internal Standard) IS->Method Result Accurate Quantification Method->Result

Analyte-Standard Relationship in Analysis.

References

Safety Operating Guide

Proper Disposal of N-t-Boc-1-adamantylamine-d15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of N-t-Boc-1-adamantylamine-d15.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for the related compound, 1-adamantylamine, indicates it is a hazardous substance. Therefore, it is prudent to handle this compound with appropriate caution.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Handling:

  • Avoid creating dust.

  • Ensure adequate ventilation to prevent inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash.

  • Consult the Safety Data Sheet (SDS): Before disposal, always locate and review the SDS provided by the supplier of your specific this compound product. The SDS will contain detailed information on hazards, handling, and disposal.

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes the pure compound, any solutions containing it, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves).

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for the waste.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

    • The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.

    • Follow all of your institution's specific procedures for chemical waste disposal.

Quantitative Data Summary

There is no publicly available quantitative data specifically for the disposal of this compound. For the related compound, 1-adamantylamine, the lowest reported acute lethal dose in animal studies is 1 gram, indicating its potential toxicity. All waste should be managed to prevent any environmental release.

ParameterValueSource
Acute Lethal Dose (1-adamantylamine) 1 gram (lowest reported)Santa Cruz Biotechnology SDS[1]
Disposal Method Hazardous Waste DisposalGeneral Laboratory Guidelines
Recommended Container Labeled, sealed, non-reactive (e.g., HDPE)General Laboratory Guidelines

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous chemical waste. The primary "protocol" is the institutional procedure for hazardous waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_procedure Hazardous Waste Procedure start Generate this compound Waste assess Is the waste contaminated with this compound? start->assess hazardous_waste Treat as Hazardous Waste assess->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste assess->non_hazardous No collect Collect in a Labeled, Sealed Container hazardous_waste->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling N-t-Boc-1-adamantylamine-d15

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-t-Boc-1-adamantylamine-d15. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesChemical splash goggles or safety glasses with side shields.
Hand Protection GlovesNitrile rubber gloves. Inspect gloves for integrity before use.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Respiratory MaskUse a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated.

Operational Plan: Handling and Storage

Adherence to the following step-by-step operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or solutions.

  • Eye Wash Station: Ensure an operational eye wash station is readily accessible in the immediate work area.

  • Safety Shower: A safety shower should be in close proximity to the handling area.

Handling Protocol
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for N-t-Boc-1-adamantylamine or a close analog like tert-Butyl adamantan-1-ylcarbamate.

    • Don all required personal protective equipment as specified in the table above.

    • Ensure all necessary handling equipment (spatulas, weighing paper, glassware) is clean and readily available.

  • During Handling:

    • Avoid inhalation of dust or fumes.

    • Prevent contact with skin and eyes.

    • Weigh the compound in a fume hood or on a balance with a draft shield to minimize dust dispersion.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • The waste is considered chemical waste.

Disposal Protocol
  • Unused Product:

    • Dispose of unused this compound as hazardous chemical waste.

    • Do not dispose of down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated.

    • Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous chemical waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, or as directed by your EHS department.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Experiment Complete Store Compound Store Compound Clean Workspace->Store Compound Dispose Waste Dispose Waste Store Compound->Dispose Waste End of Use Dispose Container Dispose Container Dispose Waste->Dispose Container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.